molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2875531
CAS No.: 1823878-55-2
M. Wt: 162.207
InChI Key: UKBMDYGEJPCRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a useful research compound. Its molecular formula is C11H11F and its molecular weight is 162.207. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBMDYGEJPCRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane as a High-Value Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane Physicochemical Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (hereafter 3-F-Ph-BCP ) represents a critical structural motif in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" mandate. This scaffold combines the rigid, three-dimensional geometry of the bicyclo[1.1.1]pentane (BCP) core with the electronic modulation of a meta-fluorinated phenyl ring.

In drug design, this moiety serves two primary functions:

  • Bioisosteric Replacement: It acts as a saturated, high-Fsp³ bioisostere for 1,4-disubstituted aromatic systems (e.g., biphenyls) or tert-butyl-phenyl groups.

  • Metabolic Shielding: The BCP core eliminates the metabolic liability of an aromatic ring, while the 3-fluorine substituent blocks oxidative metabolism at the sensitive phenyl positions and modulates the pKa of adjacent functional groups.

This guide details the physicochemical profile, synthetic pathways, and strategic application of 3-F-Ph-BCP in lead optimization.

Physicochemical Profile

The utility of 3-F-Ph-BCP lies in its ability to improve the "drug-likeness" of a molecule without significantly altering its binding vector.

Geometric & Electronic Properties

The BCP core is a "spacer" that maintains linearity but reduces the distance between substituents compared to a benzene ring.[1]

PropertyBenzene Spacer (1,4-sub)BCP Spacer (1,3-sub)Impact of 3-F-Ph-BCP
Bridgehead Distance ~2.79 Å~1.85 ÅContraction: Brings substituents closer; critical for binding pockets requiring compact ligands.
Hybridization sp² (Planar)sp³ (3D Rigid)Solubility: Increases aqueous solubility by disrupting crystal lattice packing (high melting point depression).
Lipophilicity (LogP) HighModerateModulation: BCP lowers LogP vs. benzene.[1] The 3-F adds ~0.14–0.2 units of lipophilicity but increases metabolic stability.
Electronic Effect Conjugated systemInsulating spacerDecoupling: BCP electrically isolates the phenyl ring from the rest of the molecule.
Metabolic Stability

A major advantage of 3-F-Ph-BCP is its resistance to cytochrome P450-mediated oxidation.[1]

  • BCP Core: The bridgehead carbons are quaternary-like (no abstractable protons), rendering the cage inert to oxidative metabolism.

  • 3-Fluorophenyl: The fluorine atom at the meta position (relative to the BCP attachment) blocks metabolic hotspots on the phenyl ring and deactivates the ring toward electrophilic attack by metabolic enzymes.

Structural Visualization (Vector Analysis)

The following diagram illustrates the geometric relationship between the BCP scaffold and the phenyl ring it replaces.

G cluster_0 Traditional Scaffold (Planar) cluster_1 Bioisostere (3D Rigid) cluster_2 Target Moiety Benzene 1,4-Phenylene (Distance: ~2.8 Å) BCP Bicyclo[1.1.1]pentane (Distance: ~1.85 Å) Benzene->BCP Saturate Core (Escape Flatland) Target 1-(3-Fluorophenyl)-BCP (Metabolically Blocked) BCP->Target + 3-Fluoro Phenyl (Grignard/Radical Addn)

Figure 1: Geometric contraction and structural evolution from phenylene to the 3-F-Ph-BCP scaffold.

Synthetic Methodology

Synthesizing 1-(3-fluorophenyl)bicyclo[1.1.1]pentane requires handling [1.1.1]propellane , a highly strained and volatile precursor. Two primary routes are validated: Organometallic Addition (Grignard) and Radical Addition (Atom Transfer).

Protocol A: Organometallic Addition (Turbo-Grignard Route)

This method is preferred for generating the carbon-carbon bond between the BCP core and the fluorophenyl ring.

Reagents:

  • [1.1.1]Propellane (approx.[2][3][4][5][6][7][8][9] 0.5 M in Et₂O or THF)

  • 1-Bromo-3-fluorobenzene[1]

  • i-PrMgCl[1]·LiCl (Turbo-Grignard)

  • Quenching agent (MeOH or electrophile)

Step-by-Step Protocol:

  • Grignard Formation: In a flame-dried Schlenk flask under Argon, dissolve 1-bromo-3-fluorobenzene (1.0 equiv) in anhydrous THF. Add i-PrMgCl[1]·LiCl (1.1 equiv) dropwise at -20°C. Stir for 1 hour to generate 3-fluorophenylmagnesium chloride .

  • Propellane Addition: Cool the Grignard solution to -78°C. Cannulate the solution of [1.1.1]propellane (1.2 equiv) into the reaction mixture slowly.

  • Insertion: Allow the mixture to warm to 0°C over 2 hours. The strain energy of propellane drives the insertion of the Grignard reagent across the central C-C bond, forming the 1-(3-fluorophenyl)bicyclo[1.1.1]pentyl-3-magnesium chloride intermediate.

  • Quench/Functionalization:

    • For Hydrocarbon: Quench with MeOH/H₂O.[1]

    • For Functionalization: Add an electrophile (e.g., CO₂, I₂, or DMF) to install a handle at the 3-position.

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate carefully (BCP hydrocarbons can be volatile).

Protocol B: Photochemical Radical Addition (Mykhailiuk Method)

This method avoids sensitive organometallics and uses light to drive the reaction.

Reagents:

  • [1.1.1]Propellane

  • 1-Iodo-3-fluorobenzene[1]

  • Lithium phenylthiosulfonate (LiSPh, catalyst) or LED irradiation (365 nm or 450 nm)

Workflow Visualization:

Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Reaction Radical ATRA Reaction (hv or Initiator) Propellane->Reaction Reagent 1-Iodo-3-fluorobenzene Reagent->Reaction Intermediate 1-Iodo-3-(3-fluorophenyl)BCP Reaction->Intermediate C-C Bond Formation Product 1-(3-Fluorophenyl)BCP (Target Scaffold) Intermediate->Product Reductive Deiodination (Bu3SnH or Silane)

Figure 2: Radical Atom Transfer Radical Addition (ATRA) pathway for synthesis.

Strategic Application in Drug Discovery[6][8][10]

Case Study: Gamma-Secretase Inhibitors

Research by Pfizer (Stepan et al.) demonstrated the power of this bioisostere.[1] In the optimization of BMS-708,163, replacing a central para-fluorophenyl ring with a BCP moiety significantly improved the physicochemical profile.[4]

  • Solubility: The BCP analog showed a >50-fold increase in thermodynamic solubility compared to the parent biaryl compound.[1]

  • Permeability: Passive permeability (RRCK) increased due to the higher Fsp³ fraction.

  • Metabolic Stability: The 3-fluorophenyl group attached to the BCP (in similar analogs) maintained potency while preventing rapid clearance associated with electron-rich aromatic rings.

"Best Practice" Usage

When to deploy 1-(3-fluorophenyl)bicyclo[1.1.1]pentane:

  • Solubility Rescue: When a lead compound containing a biphenyl or aryl-phenyl ether motif suffers from poor aqueous solubility.[1]

  • Metabolic Hotspot Blocking: When the distal phenyl ring is subject to rapid oxidation; the 3-fluoro substituent blocks the meta site, and the BCP spacer removes the para-benzylic oxidation liability.

  • Vector Tuning: When the target binding pocket is slightly too small for a biphenyl system (BCP shortens the length by ~1 Å).

References

  • Stepan, A. F., et al. (2012).[1][3][10][11] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[4] Journal of Medicinal Chemistry, 55(7), 3414–3424.[12] [Link]

  • Mykhailiuk, P. K. (2015).[1][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839–2849.[12] [Link]

  • Measom, N. D., et al. (2017).[1][10] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.[10] [Link]

  • Wiberg, K. B., & Walker, F. H. (1982).[3] [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240.[3] [Link]

Sources

Bioisosteric Utility of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

Executive Summary

The "Escape from Flatland" initiative in modern medicinal chemistry has elevated bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone bioisostere.[1] While the unsubstituted BCP core is a well-established surrogate for para-phenyl and tert-butyl groups, the 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane motif represents a second-generation "super-isostere."

This specific scaffold addresses a critical challenge: replacing lipophilic, metabolically labile biaryl systems or bulky hydrophobic pharmacophores without sacrificing potency. The 3-fluorophenyl substituent serves a dual purpose: it provides electronic modulation (via the inductive effect of fluorine) and blocks metabolic "soft spots" (CYP450 oxidation), while the BCP core dramatically increases fraction sp3 (Fsp3) and aqueous solubility.

This guide provides a comprehensive technical analysis of this motif, including validated synthetic protocols, physicochemical comparisons, and strategic application logic.

The Bioisosteric Rationale[2][3][4]

Structural Geometry and Exit Vectors

The BCP core is a rigid, linear spacer. When substituting a 1,4-disubstituted phenyl ring, the BCP scaffold maintains the linear vector (180°) between substituents. The distance between bridgehead carbons in BCP (1.85 Å) is shorter than the para-phenyl distance (2.79 Å), but this contraction is often tolerated or even beneficial for tightening ligand-target interactions.

The addition of the 3-fluorophenyl group at the C1 position creates a motif that mimics:

  • Biaryl Systems: Where the BCP replaces the proximal ring, disrupting planarity and improving solubility.

  • Bulky Hydrophobic Groups: Such as tert-butyl-phenyl or adamantyl groups, but with lower lipophilicity (LogD).

The Fluorine Advantage

The choice of the 3-fluorophenyl isomer over the unsubstituted phenyl or 4-fluorophenyl analogs is often deliberate:

  • Metabolic Blocking: The C3 position of a terminal phenyl ring is a common site for Phase I hydroxylation. Fluorine substitution blocks this pathway.

  • Conformational Bias: The C-F bond can influence the torsion angle between the BCP and the phenyl ring, favoring specific bioactive conformations.

  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially reducing liability for hERG channel inhibition.

Logic Flow: From Phenyl to BCP

The following decision tree illustrates the logical progression for deploying this bioisostere.

BioisostereLogic Start Lead Compound Analysis (Biaryl / Bulky Hydrophobe) Issue Identify Liability: 1. Poor Solubility 2. Rapid Metabolism (CYP) 3. 'Flat' Topology Start->Issue Decision Select Bioisostere Strategy Issue->Decision BCP_Core Replace Proximal Ring with BCP Core Decision->BCP_Core Escape Flatland Subst_Choice Select Distal Substituent: 3-Fluorophenyl BCP_Core->Subst_Choice Retain Potency & Block Metabolism Outcome Optimized Candidate: 1. Increased Fsp3 2. Reduced LogP 3. Blocked Metabolism Subst_Choice->Outcome

Figure 1: Decision logic for implementing the 1-(3-Fluorophenyl)BCP scaffold in lead optimization.

Physicochemical Profile

Replacing a phenyl ring with a BCP core typically results in a significant improvement in physicochemical properties.[2][3] The data below summarizes the shift when converting a standard Biaryl motif to an Aryl-BCP motif.

Table 1: Comparative Physicochemical Properties

PropertyBiaryl Motif (Ref)Aryl-BCP Motif (Bioisostere)Impact
Geometry Planar / Twisted3D / RigidBreaks π-stacking; increases entropy.
ClogP High (> 4.0)Reduced (typically -0.5 to -1.0 unit)Improved lipophilic efficiency (LipE).
Solubility (aq) Low (< 10 µM)High (> 50 µM)Disruption of crystal lattice energy.
Metabolic Stability Low (Aryl oxidation)HighBCP bridgeheads are metabolically inert; 3-F blocks aryl site.
Permeability (Papp) VariableHighCompact, lipophilic core maintains membrane crossing.

Note: Data generalized from Stepan et al. (2012) and subsequent BCP literature.

Synthetic Methodologies

The synthesis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane derivatives relies on the unique reactivity of [1.1.1]propellane . Two primary routes are recommended: the Anionic Addition (Grignard) route for scale-up and the Metallaphotoredox route for late-stage functionalization.

Protocol A: Grignard Addition (Scalable)

This is the industry-standard method for generating the 1-aryl-BCP core. It involves the addition of an aryl Grignard reagent across the central bond of [1.1.1]propellane.

Target Molecule: 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane-3-carboxylic acid (Common building block).

Reagents:

  • [1.1.1]Propellane (approx.[1][4][5][6][7][8][9][10] 0.5 M in Et2O/Pentane)

  • 1-Bromo-3-fluorobenzene

  • Magnesium turnings (or i-PrMgCl·LiCl for TurboGrignard)

  • Carbon Dioxide (Solid or Gas)

Step-by-Step Procedure:

  • Propellane Preparation: Synthesize [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via treatment with MeLi or PhLi according to standard literature procedures (e.g., Org. Synth. 1998, 75, 98). Note: Propellane is volatile and unstable; use immediately or store at -78°C.

  • Grignard Formation: In a flame-dried flask under Argon, activate Mg turnings with iodine. Add 1-bromo-3-fluorobenzene in dry THF dropwise to generate (3-fluorophenyl)magnesium bromide.

  • Insertion: Cool the Grignard solution (1.0 equiv) to 0°C. Cannulate the [1.1.1]propellane solution (1.1 equiv) into the Grignard mixture.

    • Mechanism:[4][11][3][6][8][12][13][14] The Grignard reagent attacks the central bond, opening the propellane to form the 1-(3-fluorophenyl)bicyclo[1.1.1]pentyl-3-magnesium bromide species.

  • Quench (Carboxylation): Bubble dry CO2 gas through the solution (or pour onto crushed dry ice) to trap the bridgehead anion.

  • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.[1] The product, 1-(3-fluorophenyl)bicyclo[1.1.1]pentane-3-carboxylic acid , precipitates or is isolated via crystallization.

Protocol B: Metallaphotoredox Arylation (Mild)

For complex substrates where Grignard reagents are not tolerated, the radical coupling developed by MacMillan and others is superior.

Workflow Diagram (Protocol A):

Synthesis Propellane [1.1.1]Propellane Intermediate BCP-Anion Species Propellane->Intermediate ArBr 1-Bromo-3-fluorobenzene Grignard Ar-MgBr Formation ArBr->Grignard Mg, THF Grignard->Intermediate + Propellane Product 1-(3-F-Ph)-BCP-COOH Intermediate->Product 1. CO2 2. H+

Figure 2: Synthetic pathway for the generation of the carboxylic acid building block via Grignard addition.

Case Studies & Applications

The -Secretase Inhibitor (Pfizer)

The seminal application of this bioisosteric strategy was demonstrated by Stepan et al. (Pfizer) in the optimization of BMS-708,163.

  • Challenge: The parent compound contained a fluorophenyl ring that suffered from poor solubility and rapid oxidative metabolism.

  • Solution: Replacement of the central fluorophenyl ring with the BCP moiety.

  • Result: The BCP analog maintained potency (

    
     comparable to parent) but improved aqueous solubility by >50-fold and significantly reduced intrinsic clearance (
    
    
    
    ).
  • Relevance to Topic: While the Pfizer example replaced the entire ring, the logic validates the 1-Aryl-BCP motif as a stable, soluble connector.

Biaryl Replacement in Kinase Inhibitors

In kinase inhibitors (e.g., p38 MAP kinase), biaryl motifs are common for occupying the hydrophobic pocket. Replacing the proximal phenyl ring with a BCP core carrying a 3-fluorophenyl group:

  • Retains the hydrophobic interaction with the gatekeeper residue.

  • Eliminates the "flat" aromatic stack, reducing non-specific binding.

  • Modulates the electronic environment via the fluorine, fine-tuning the pKa of adjacent amines.

References

  • Stepan, A. F., et al. (2012).[1][6][7][15][16] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025).[6] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 11, 102537.[6] Link[6]

  • Mykhailiuk, P. K. (2019).[15] "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry, 17, 2839-2867. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Measom, N. D., et al. (2021).[12] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 12(12), 1925–1930. Link

Sources

Meta-Fluorobenzene as a Bioisosteric Tool in Modern Medicinal Chemistry: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical analysis of the meta-fluorobenzene moiety as a critical bioisostere. Moving beyond generalized concepts of fluorination, we will dissect the specific physicochemical and pharmacological consequences of placing a fluorine atom at the meta-position of a phenyl ring. This guide is designed for medicinal chemists and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for synthesis, and a framework for leveraging the unique properties of meta-fluorination to accelerate lead optimization and overcome common development hurdles.

Introduction: Beyond Simple Mimicry - The Strategic Role of Fluorine Bioisosteres

Bioisosterism, the practice of substituting one atom or group with another that produces a similar biological effect, is a foundational strategy in drug design.[2] However, the most powerful bioisosteric replacements do not merely mimic size or shape; they introduce subtle yet profound changes to a molecule's properties to solve specific problems. The fluorine atom, being only slightly larger than hydrogen, is an exceptional tool in this regard.[3][4] Its extreme electronegativity, the strength of the carbon-fluorine (C-F) bond, and its ability to act as a hydrogen bond acceptor allow it to modulate a drug candidate's electronic profile, conformation, lipophilicity, and metabolic fate in ways that are often highly beneficial for potency, selectivity, and pharmacokinetics.[5][6]

While fluorination of an aromatic ring at any position can be impactful, the meta-substitution pattern offers a unique and often optimal balance of these effects. Unlike ortho-substitution, it imparts minimal steric hindrance. Compared to para-substitution, its electronic influence is transmitted differently through the aromatic system, offering a distinct method for fine-tuning molecular properties. This guide will explore the nuanced effects of the meta-fluorine, providing a rationale for its strategic deployment in drug discovery programs.

The Physicochemical Core: Deconstructing the Influence of meta-Fluorination

The decision to introduce a meta-fluorine is not a matter of trial-and-error but a calculated choice based on its predictable influence on key molecular properties. Understanding these effects is paramount to its successful application.

Modulation of Electronic Properties and pKa

The most powerful and predictable effect of fluorine is its strong electron-withdrawing inductive effect (-I effect).[7] When placed at the meta position, this effect alters the electron density of the entire ring and, crucially, the acidity or basicity of proximal functional groups.

  • Causality: Fluorine's high electronegativity (3.98 on the Pauling scale) pulls electron density away from the aromatic ring.[3][8] At the meta position, this influence is primarily inductive, as resonance effects are minimal. This reduction in electron density makes nearby acidic protons more acidic (lowering the pKa) and makes basic groups, like amines, less basic (lowering the pKa of their conjugate acids).[8][9]

  • Practical Impact: This pKa modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] For instance, reducing the basicity of an amine can decrease unwanted interactions with targets like the hERG channel or improve oral bioavailability by increasing the population of the more membrane-permeable neutral form at physiological pH.[4][6]

Table 1: Illustrative Impact of meta-Fluorination on the pKa of Proximal Functional Groups

Parent CompoundFunctional GrouppKa (approx.)meta-Fluorinated AnalogpKa (approx.)Change in pKa
AnilineAmine (Conjugate Acid)4.63-Fluoroaniline3.5-1.1
Benzoic AcidCarboxylic Acid4.23-Fluorobenzoic Acid3.9-0.3
PhenolHydroxyl10.03-Fluorophenol9.3-0.7

Note: These are approximate literature values to illustrate the trend.

Fine-Tuning Lipophilicity

The effect of fluorine on lipophilicity (commonly measured as LogP or LogD) is highly context-dependent but strategically valuable. While large polyfluorinated groups like -CF3 dramatically increase lipophilicity, a single fluorine atom offers a more subtle adjustment.[5]

  • Causality: Replacing a C-H bond with a more polar C-F bond can have competing effects. The introduction of the fluorine atom itself generally increases the molecule's overall lipophilicity.[7][10] This is attributed to the fact that the small, non-polarizable fluorine atom fits well into hydrophobic pockets and can shield the molecule from solvation by water.

  • Practical Impact: A modest increase in lipophilicity can improve membrane permeability and target engagement within a hydrophobic binding pocket.[6][10] The meta position provides this benefit without the steric bulk of other lipophilic groups, making it an efficient modification. However, it is crucial to monitor lipophilicity to avoid issues like decreased solubility or increased metabolic clearance.[5]

Governing Molecular Conformation

The C-F bond can act as a powerful conformational tool, influencing the three-dimensional shape of a molecule, which is critical for binding to a biological target.[11]

  • Causality: The C-F bond possesses a significant dipole moment. This dipole can engage in favorable or unfavorable electrostatic interactions with other polar groups within the molecule. By strategically placing a meta-fluorine, a medicinal chemist can stabilize a desired "bioactive" conformation or destabilize an undesired one, effectively pre-organizing the drug for its target.[2][11]

  • Practical Impact: Pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity, as less entropic penalty is paid upon binding.[11] The meta-fluorine can influence the torsional angles of side chains relative to the phenyl ring, locking in a shape that maximizes interactions with a protein.

G cluster_0 Unsubstituted Phenyl Ring cluster_1 meta-Fluorinated Phenyl Ring a Flexible Sidechain (Rotational Freedom) b Phenyl Ring a->b Free Rotation c Conformationally Restricted Sidechain d meta-Fluorophenyl Ring c->d e F c->e Dipole-Dipole Interaction (Stabilizing) d->e

Figure 1: A diagram illustrating how a meta-fluorine's dipole can restrict sidechain rotation, stabilizing a bioactive conformation.

Enhancing Metabolic Stability

Blocking sites of metabolic oxidation is one of the most common and effective applications of fluorination in drug discovery.[5][8][12] The meta position is often a metabolically vulnerable site on a phenyl ring.

  • Causality: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[6][13] These enzymes often hydroxylate electron-rich aromatic C-H bonds. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~99 kcal/mol) and is therefore highly resistant to this oxidative metabolism.[3][8] Placing a fluorine at a metabolically labile meta position effectively "shields" it from CYP-mediated degradation.

  • Self-Validating Protocol: A common experimental workflow to validate this strategy involves a "matched molecular pair" analysis. The non-fluorinated parent compound and the meta-fluorinated analog are incubated with human liver microsomes. A significant decrease in the rate of disappearance of the fluorinated compound provides direct evidence of improved metabolic stability.

G cluster_0 Metabolic Pathway of Unsubstituted Arene cluster_1 Blocked Pathway with meta-Fluorination A Parent Drug (meta-C-H) C Metabolically Unstable Intermediate A->C Oxidation B CYP450 Enzyme B->C D Hydroxylated Metabolite (Rapid Clearance) C->D E meta-Fluoro Drug (meta-C-F) G No Reaction (Metabolically Stable) E->G Oxidation Blocked (Strong C-F Bond) F CYP450 Enzyme F->G

Figure 2: Workflow showing how meta-fluorination blocks CYP450-mediated hydroxylation, enhancing metabolic stability.

Synthetic Strategies and Experimental Protocols

The practical application of meta-fluorobenzene bioisosteres depends on reliable and scalable synthetic methods. While numerous fluorination techniques exist, their applicability for achieving meta-selectivity varies.

Overview of Synthetic Approaches
  • Nucleophilic Aromatic Substitution (SNA_r): This classic method is effective but requires a starting material with an activating group (e.g., a nitro group) ortho or para to a leaving group. Achieving meta-fluorination can be challenging and may require multi-step sequences.[14] Fluorodenitration is a specific variant that can be useful for certain substrates.[15]

  • Balz-Schiemann Reaction: This method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from a meta-aniline. While historically important, it can have limitations regarding functional group tolerance and safety.[14]

  • Modern C-H Fluorination: Recent advances in transition-metal catalysis and photoredox catalysis have enabled the direct fluorination of C-H bonds.[14][16][17] These methods offer powerful, late-stage diversification opportunities but may present challenges in controlling regioselectivity, especially for the meta position.[14][17]

  • From Building Blocks: Often the most practical approach in a drug discovery setting is to use commercially available meta-fluorinated building blocks, such as 3-fluorobenzoic acid or 3-fluoroaniline, and incorporate them into the target molecule using standard coupling chemistries.[1][17]

Detailed Experimental Protocol: Sequential Ir/Cu-Mediated meta-Selective C-H Borylation/Radiofluorination

This modern protocol is particularly relevant for the synthesis of PET imaging agents but demonstrates a powerful strategy for selective meta-functionalization that can be adapted for non-radioactive synthesis.[18]

Objective: To synthesize a meta-fluorinated arene from an unfunctionalized arene via a two-step, one-pot procedure.

Materials:

  • Arene substrate (e.g., 1,3-dimethoxybenzene)

  • Iridium catalyst: [Ir(COD)OMe]2

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

  • Boron source: Pinacolborane (HBPin)

  • Copper catalyst: Copper(II) triflate (Cu(OTf)2)

  • Fluoride source: [18F]Tetrabutylammonium fluoride for radiolabeling, or a non-radioactive equivalent like KF with a phase-transfer catalyst for cold synthesis.

  • Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the iridium catalyst (1-5 mol %) and the ligand (1-5 mol %).

  • Borylation Reaction Setup: Under an inert atmosphere (e.g., argon), add the arene substrate (1.0 equiv) and the solvent (THF, 0.5 M).

  • Reagent Addition: Add pinacolborane (1.5 equiv) to the solution.

  • Reaction Execution (Borylation): Seal the vial and heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS for the formation of the meta-borylated intermediate. The reaction typically proceeds to high conversion within 16 hours.[18]

  • Fluorination Setup (One-Pot): After cooling the reaction to room temperature, add the copper catalyst (1.5 equiv) directly to the crude reaction mixture.

  • Fluoride Addition: Add the fluoride source (2.0 equiv).

  • Reaction Execution (Fluorination): Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the borylated intermediate is consumed, as monitored by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired meta-fluorinated arene.

Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 19F NMR, and mass spectrometry. The regioselectivity of the fluorination should be confirmed by 2D NMR techniques (e.g., NOESY) if ambiguous.

Conclusion and Future Outlook

The meta-fluorobenzene moiety is far more than a simple bioisostere for a phenyl group; it is a sophisticated tool for multi-parameter optimization in drug design. Its ability to predictably modulate pKa, fine-tune lipophilicity, enforce a bioactive conformation, and block metabolic degradation makes it an invaluable asset for medicinal chemists.[5][6][11] The strategic advantage of the meta position often lies in its ability to exert a strong inductive electronic effect with minimal steric penalty, providing a unique solution compared to ortho or para substitution.

As synthetic methodologies for selective fluorination continue to advance, particularly in the realm of late-stage C-H functionalization, the accessibility and application of meta-fluorinated scaffolds will undoubtedly expand.[14][17] The continued success of fluorinated drugs in the clinic ensures that a deep, mechanistic understanding of how to wield tools like the meta-fluorobenzene group will remain critical for the next generation of drug discovery.[1][3]

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Unknown Author. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Journal of Fluorine Chemistry.
  • Unknown Author. (2020). Importance of Fluorine in Benzazole Compounds. MDPI.
  • Unknown Author. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Unknown Author. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Unknown Author. (2026).
  • Unknown Author. (2024).
  • S. G. Van der Puyl, et al. (n.d.). Sequential Ir/Cu-Mediated Method for the meta-Selective C H Radiofluorination of (Hetero)Arenes. Journal of the American Chemical Society.
  • Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Unknown Author. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
  • Unknown Author. (n.d.).
  • Unknown Author. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Unknown Author. (2016). Biological Potential of FluoroBenzene Analogs. Journal of Drug Design and Research.
  • Unknown Author. (2024). Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chemistry.
  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • Isan, V. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

Sources

A Technical Guide to 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: A Modern Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a structural curiosity into a cornerstone of modern medicinal chemistry. Its rigid, linear geometry allows it to function as a non-classical bioisostere for para-substituted phenyl rings, offering significant improvements in the physicochemical properties of drug candidates. This guide provides an in-depth technical overview of a specific, high-value derivative, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, detailing its core molecular attributes, the scientific rationale for its use, plausible synthetic pathways, and its profound implications for drug design.

Core Molecular Attributes

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a novel organic compound that marries the unique three-dimensional structure of the BCP core with the synthetically versatile fluorophenyl group. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₁F
Molecular Weight 162.20 g/mol
IUPAC Name 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane
Molecular Structure

The structure features a highly strained and rigid bicyclic system connected at a bridgehead carbon to a meta-substituted fluorophenyl ring.

Caption: Structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

The Bicyclo[1.1.1]pentane (BCP) Motif: A Paradigm Shift in Bioisosterism

The BCP motif is increasingly recognized as a superior bioisostere for para-substituted arenes, tert-butyl groups, and alkynes.[1][2] Bioisosteric replacement is a critical strategy in drug design to enhance a molecule's pharmacological profile. The rationale for replacing a traditional phenyl ring with a BCP core is rooted in the desire to improve drug-like properties.

Causality Behind Improved Properties:

  • Enhanced Solubility: The three-dimensional, saturated nature of the BCP core disrupts the planar π-π stacking interactions that are common with aromatic rings. This disruption hinders crystal lattice formation, leading to significantly improved aqueous solubility.[3]

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The sp³-hybridized carbon framework of the BCP is far more resistant to such metabolic pathways, increasing the compound's in vivo half-life.[4][5]

  • Improved Pharmacokinetic Profile: The combination of better solubility and metabolic stability often translates to superior oral absorption and bioavailability. A landmark study demonstrated that replacing a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to a notable improvement in these pharmacokinetic parameters.[1][3]

  • Novel Chemical Space: The rigid BCP cage presents substituent exit vectors that are geometrically similar to a 1,4-disubstituted (para) phenyl ring, allowing it to mimic interactions with biological targets while providing a more three-dimensional character.[4]

G cluster_0 Traditional Drug Scaffold cluster_1 BCP-Modified Scaffold A Pharmacophore A Phenyl p-Substituted Phenyl Ring B Pharmacophore B BCP 1,3-Disubstituted BCP Core Phenyl->BCP Bioisosteric Replacement C Pharmacophore A D Pharmacophore B

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Synthesis and Mechanistic Considerations

The construction of 1-substituted BCP derivatives predominantly relies on the strain-release chemistry of [1.1.1]propellane.[3][6] This highly strained molecule possesses a unique central bond that is susceptible to homolytic cleavage, making it an ideal substrate for radical addition reactions.

A plausible and efficient method for synthesizing 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane involves the radical-mediated addition of a 3-fluorophenyl precursor to [1.1.1]propellane.

Experimental Protocol: Radical Arylation of [1.1.1]Propellane

This protocol is a generalized representation based on established methods for aryl-BCP synthesis.[3]

  • Preparation of Reagents:

    • A stock solution of [1.1.1]propellane is prepared in a suitable solvent (e.g., diethyl ether or THF) via established literature methods.[7]

    • The aryl precursor, 1-fluoro-3-iodobenzene, is obtained commercially.

    • A radical initiator, such as triethylborane (BEt₃) or a photocatalyst like fac-Ir(ppy)₃, is selected.[2][3]

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere (e.g., Argon), add 1-fluoro-3-iodobenzene (1.0 eq).

    • Add the solvent (e.g., degassed THF).

    • Add the solution of [1.1.1]propellane (typically 1.5-2.0 eq).

  • Initiation and Reaction:

    • Photochemical Method: Add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%) and irradiate the mixture with visible light (e.g., blue LEDs) at room temperature. The photocatalyst generates the aryl radical from the aryl iodide.

    • Chemical Method: Slowly add the triethylborane solution (e.g., 1 M in hexanes, ~1.1 eq) at room temperature. The initiator facilitates the generation of the aryl radical.

  • Mechanism: The generated 3-fluorophenyl radical adds to the central bond of [1.1.1]propellane. This ring-opening event forms a stable bridgehead BCP radical intermediate. This intermediate then abstracts an iodine atom from another molecule of 1-fluoro-3-iodobenzene in a chain propagation step to yield the product and regenerate the aryl radical.

  • Workup and Purification:

    • Upon completion (monitored by TLC or GC-MS), the reaction is quenched.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

start Prepare [1.1.1]Propellane Solution setup Combine Precursor and Propellane under Inert Atmosphere start->setup precursor Select Aryl Precursor (1-Fluoro-3-iodobenzene) precursor->setup initiation Initiate Radical Formation (Photochemical or Chemical) setup->initiation addition Aryl Radical Adds to Propellane, Forming BCP Radical Intermediate initiation->addition propagation BCP Radical Abstracts Iodine, Product is Formed addition->propagation purify Quench, Workup, and Purify (Column Chromatography) propagation->purify end Isolated Product: 1-(3-F-Ph)-BCP purify->end

Caption: General workflow for the synthesis of 1-Aryl-BCPs.

Applications in Drug Discovery

The true value of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane lies in its application as a building block in medicinal chemistry. The fluorophenyl moiety is a common feature in many bioactive molecules, often participating in key interactions with biological targets or used to modulate electronic properties. Replacing a standard fluorophenyl ring with this BCP-containing isostere offers a powerful strategy to fine-tune a drug candidate's profile.

Case Study Example: While a direct application of this specific meta-fluoro isomer is proprietary to ongoing research, the principle is well-established. In the development of γ-secretase inhibitors for Alzheimer's disease, replacing a central para-substituted fluorophenyl ring with the BCP motif resulted in a compound with equipotent enzyme inhibition but with significantly improved solubility and oral absorption characteristics.[3] This highlights the potential of the BCP core to resolve common late-stage drug development hurdles related to poor pharmacokinetics without sacrificing potency.

Conclusion and Future Outlook

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane represents a sophisticated and valuable tool for the modern medicinal chemist. Its core attributes—a rigid three-dimensional structure that mimics aromatic spacing while enhancing solubility and metabolic stability—make it a prime candidate for lead optimization programs. The continued development of scalable and diverse synthetic routes to functionalized BCPs, including this fluorinated analog, will undoubtedly accelerate their incorporation into the next generation of therapeutics, helping to overcome long-standing challenges in drug discovery.[8]

References

  • Green Chemistry (RSC Publishing). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. [Link]

  • ResearchGate. Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. [Link]

  • PMC. Propellane-free access to bicyclo[1.1.1]pentanes. [Link]

  • Chemical Communications (RSC Publishing). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. [Link]

  • ChemRxiv. Fluoro-bicyclo[1.1.1]pentanes. [Link]

  • ChemRxiv. Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. [Link]

  • Grokipedia. Bicyclo(1.1.1)pentane. [Link]

  • Organic Letters. Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. [Link]

  • NIST WebBook. Bicyclo[1.1.1]pentane. [Link]

  • PubChem - NIH. Bicyclo(1.1.1)pentane | C5H8 | CID 136153. [Link]

  • PMC. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. [Link]

  • Chemie Brunschwig. BICYCLOPENTANES. [Link]

  • Wikipedia. Bicyclo(1.1.1)pentane. [Link]

  • Chemical Science (RSC Publishing). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. of 3‐fluoroalkylbicyclo[1.1.1]pentane analogues 97 a–l. [Link]

  • RSC BMCS. Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives via Photochemical Minisci Reaction Introduction Synthesis of Model S. [Link]

  • PubChem. 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C7H7F3O2. [Link]

  • Research Communities. Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. [Link]

  • PubChem. 1,3-Diiodobicyclo(1.1.1)pentane | C5H6I2 | CID 11834162. [Link]

Sources

Technical Guide: Dipole Moment & Electronic Modulation in 3-Fluoro-BCP vs. Fluorobenzene Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the dipole moment and physicochemical property changes when replacing a fluorobenzene moiety with its bioisostere, 3-fluoro-bicyclo[1.1.1]pentane (3-fluoro-BCP).

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional scaffolds to improve solubility and metabolic stability. A critical, yet often under-analyzed aspect of this transition is the dipole moment vector .

This guide analyzes the bioisosteric replacement of Fluorobenzene (Ph-F) with 1-Fluoro-bicyclo[1.1.1]pentane (3-fluoro-BCP) . While often termed "3-fluoro-BCP" in substituted contexts (referencing the 1,3-bridgehead numbering), this moiety represents a saturated, high-sp³ analog of the para-fluorophenyl ring.

Key Technical Insight: Unlike fluorobenzene, where resonance (


) opposes induction (

), 3-fluoro-BCP exhibits pure inductive electron withdrawal. This results in a higher local dipole moment and a dramatic reduction in lipophilicity (

to

), significantly altering the electrostatic landscape of the ligand.

Electronic Architecture & Dipole Vectors

Fluorobenzene: The Resonance-Induction Conflict

In fluorobenzene, the dipole moment is the resultant of two opposing electronic forces:[1]

  • Inductive Effect (

    
    ):  The highly electronegative fluorine atom (
    
    
    
    ) pulls electron density through the
    
    
    -framework.
  • Mesomeric Effect (

    
    ):  The lone pair on fluorine donates into the 
    
    
    
    -system of the benzene ring.

Although the inductive effect dominates (leaving F with a partial negative charge), the resonance back-donation attenuates the charge separation.

  • Net Dipole (

    
    ):  ~1.60 D
    
  • Vector Direction: Coaxial with the C-F bond, pointing towards Fluorine.

  • Character: Planar, electron-rich

    
    -cloud face.
    
3-Fluoro-BCP: Pure Inductive Amplification

The bicyclo[1.1.1]pentane (BCP) cage consists of sp³-hybridized bridgehead carbons. When fluorinated:

  • Inductive Effect (

    
    ):  Fluorine exerts a strong pull on the bridgehead carbon.
    
  • No Resonance: There is no

    
    -system for back-donation. The cage orbitals (Walsh orbitals) do not facilitate significant mesomeric compensation for the fluorine.
    
  • Cage Strain: The inverted geometry of the bridgehead carbons concentrates s-character inside the cage, leaving p-character for the C-F bond, potentially lengthening it but maintaining high polarity.

  • Net Dipole (

    
    ):  ~2.0 – 2.2 D (Estimated based on alkyl fluorides and BCP cage effects).
    
  • Vector Direction: Coaxial with the bridgehead axis (C1-C3).

  • Character: 3D, non-planar, high local polarity.

Quantitative Comparison Table
FeatureFluorobenzene (Ph-F)3-Fluoro-BCP (BCP-F)Impact on Drug Design
Hybridization sp² (Aromatic)sp³ (Aliphatic/Strained)"Escape from Flatland" (3D complexity)
Dipole Moment (

)
~1.60 D ~2.10 D (Est.)Stronger electrostatic interactions; higher polarity.
Electronic Effect

and

(Opposing)

(Pure)
No

-stacking; pure dipole alignment.
Lipophilicity (cLogP) High (Baseline)Lower (~2 log units) Significant solubility improvement.
Solubility Low (Lattice energy driven)HighDisruption of crystal packing.
Metabolic Stability Susceptible to oxidationHigh (Bridgehead C-H)Reduced CYP450 liability.
Geometry Planar (2D)Linear Spacer (3D)Maintains linear exit vectors (180°).

Note on Nomenclature: "3-fluorophenyl BCP" in literature often refers to the specific molecule 1-(3-fluorophenyl)-bicyclo[1.1.1]pentane. However, in bioisostere logic, we compare the fragments: the fluorophenyl ring vs. the fluoro-BCP cage .

Physicochemical Implications

The "Dipole-Solubility" Link

The increased dipole moment of the 3-fluoro-BCP moiety directly contributes to its superior solubility profile.

  • Mechanism: The stronger local dipole interacts more favorably with polar solvents (water).

  • Lattice Energy: The 3D BCP cage disrupts the efficient

    
    -
    
    
    
    stacking observed in planar fluorophenyl crystals, lowering the lattice energy required for solvation.
  • Data Point: Research indicates that replacing a fluorophenyl ring with a fluoro-BCP scaffold can reduce cLogP by nearly 2 orders of magnitude (e.g., cLogP 5.4

    
     3.[2][3]3) [1].
    
pKa Modulation

The fluorine on the BCP cage exerts a strong through-bond inductive effect on substituents at the opposite bridgehead.

  • Acidity: Carboxylic acids attached to fluoro-BCP are more acidic (lower pKa) than their non-fluorinated counterparts due to anion stabilization by the distal fluorine.

  • Basicity: Amines attached to fluoro-BCP are less basic (lower pKa of conjugate acid) due to electron withdrawal.

Experimental Protocols

Synthesis of 1-Fluoro-Bicyclo[1.1.1]pentanes

Accessing the fluoro-BCP core requires specialized radical chemistry, as standard nucleophilic fluorination is difficult on the strained cage.

Method: Radical Addition to [1.1.1]Propellane This protocol utilizes a haloform reagent and a base/initiator to install the fluorine and the substituent simultaneously or stepwise.

Step-by-Step Workflow:

  • Precursor Generation: Synthesize [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Radical Insertion: React propellane with dibromofluoromethane (CHFBr₂) or similar fluoro-halo-carbenoids under photoredox or basic conditions (Lithium Hexamethyldisilazide - LiHMDS).

    • Reaction: Propellane + CHFBr₂

      
       1-bromo-3-(bromofluoromethyl)-BCP (Intermediate).
      
  • Reduction/Functionalization:

    • Use Raney Nickel or Tributyltin Hydride (Bu₃SnH) to reduce the C-Br bonds if a simple fluoro-BCP is desired.

    • Perform Strain-Release Amination if an amine handle is needed at the opposite bridgehead.

Measuring Dipole Moment (Dielectric Spectroscopy)

To empirically validate the dipole change:

  • Solvent: Dissolve the compound in a non-polar solvent (Benzene or CCl₄) at varying concentrations.

  • Measurement: Use a Dipolemeter (operating at ~2 MHz) to measure the dielectric constant (

    
    ) and refractive index (
    
    
    
    ).
  • Calculation: Apply the Guggenheim-Smith equation or Debye equation to extract the permanent dipole moment from the molar polarization data.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for replacing a Fluorobenzene moiety with Fluoro-BCP, highlighting the critical electronic checkpoints.

Bioisostere_Logic Start Target: Fluorobenzene Moiety Check_Geo Geometry Check: Is it Para (1,4) Substituted? Start->Check_Geo Meta_Warn Warning: BCP is Linear (180°). Meta (120°) requires different scaffold. Check_Geo->Meta_Warn No (Meta/Ortho) Proceed Proceed to BCP Replacement Check_Geo->Proceed Yes (Para) Dipole_Eval Dipole Evaluation: Ph-F (~1.6D) vs BCP-F (~2.1D) Proceed->Dipole_Eval Solubility_Check Solubility Requirement: Is LogP reduction needed? Dipole_Eval->Solubility_Check Synth_Route Synthesis: Radical Addition to [1.1.1]Propellane Solubility_Check->Synth_Route Yes Outcome Outcome: High Solubility, High Dipole, Metabolic Stability Synth_Route->Outcome

Caption: Decision logic for deploying Fluoro-BCP bioisosteres, emphasizing geometric constraints and physicochemical benefits.

References

  • Mykhailiuk, P. K. (2022). "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes". Angewandte Chemie International Edition.

  • Stepan, A. F., et al. (2012).[4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor". Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry.

  • West, C. W., et al. (2025). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes". Princeton Macmillan Group Research.

  • Levin, M. D., et al. (2020).[7] "Transforming C–H Bonds on Bicyclo[1.1.1]pentanes". Nature.

Sources

Technical Guide: Phenyl-Bicyclo[1.1.1]pentane (Phenyl-BCP) Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic application of phenyl-bicyclo[1.1.1]pentane (phenyl-BCP) motifs as high-value bioisosteres in drug discovery. Moving beyond "flatland" medicinal chemistry, the BCP core offers a geometrically validated surrogate for para-phenyl rings, improving physicochemical properties (


, solubility, metabolic stability) without compromising vector alignment. This guide details the bioisosteric rationale, synthetic access via strain-release chemistry, and quantitative profiling of BCP analogs.

Part 1: The Bioisosteric Rationale

Escaping Flatland with Precision

The replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is not merely a steric substitution; it is a calculated physicochemical upgrade.

  • Vector Alignment: The distance between the bridgehead carbons in BCP (approx. 1.85 Å) is shorter than the para-substitution distance in benzene (approx. 2.8 Å). However, the exit vectors are perfectly collinear, maintaining the binding pose of substituents.

  • Metabolic Hardening: The BCP core is comprised entirely of

    
     carbons, eliminating the electron-rich 
    
    
    
    -cloud susceptible to oxidative metabolism (e.g., P450-mediated epoxidation or hydroxylation).
  • Solubility & Lipophilicity: The increased three-dimensionality (

    
    ) disrupts crystal lattice packing energy, often resulting in significantly higher aqueous solubility.
    
Logic Diagram: Phenyl vs. BCP Bioisosterism

The following diagram illustrates the structural and functional relationship between the parent phenyl ring and the BCP bioisostere.

BioisostereLogic Phenyl Parent Phenyl Ring (Flat, Aromatic, sp2) Vector Exit Vector Alignment (180°) Phenyl->Vector Substituent Geometry Prop Physicochemical Upgrade Phenyl->Prop High LogP Low Solubility BCP Bicyclo[1.1.1]pentane (3D, Aliphatic, sp3) BCP->Vector Maintains Linearity BCP->Prop Lower LogP High Solubility Outcome Optimized Analog (High Solubility, Metab. Stable) Vector->Outcome Preserves Potency Prop->Outcome Improves ADME

Figure 1: Mechanistic logic of replacing a phenyl ring with a BCP core, highlighting the conservation of geometry and improvement of physicochemical parameters.[1]

Part 2: Synthetic Accessibility

Accessing phenyl-BCP analogs relies heavily on the unique reactivity of [1.1.1]propellane . The central C1–C3 bond is a high-energy "inverted" bond that is susceptible to radical attack or strain-release functionalization.

Core Synthetic Strategies
  • Turbogrigniard Addition: Utilizing Knochel-type reagents to open the propellane ring, yielding BCP-Grignard intermediates that can be trapped with electrophiles.

  • Radical Silylation/Cross-Coupling: Photoredox or radical initiator methods (e.g., using TTMSS) to generate BCP radicals.

  • Strain-Release Amination: Direct reaction of amines with propellane to generate BCP-amines (common for para-aniline mimics).

Workflow Diagram: Synthesis of Phenyl-BCP Analogs

SynthesisWorkflow Propellane [1.1.1]Propellane (Precursor) Radical Radical Addition (e.g., Ar-I, Photoredox) Propellane->Radical Strain Release Grignard Turbo-Grignard (iPrMgCl·LiCl) Propellane->Grignard C-C Bond Cleavage BCP_Ar 1-Aryl-BCP Intermediate Radical->BCP_Ar FinalProduct Phenyl-BCP Analog BCP_Ar->FinalProduct BCP_Mg BCP-Magnesium Species Grignard->BCP_Mg Coupling Cross-Coupling / Trapping (Pd-cat, Electrophiles) BCP_Mg->Coupling Coupling->FinalProduct

Figure 2: Dual synthetic pathways (Radical vs. Anionic) for accessing functionalized phenyl-BCP scaffolds from [1.1.1]propellane.

Part 3: Physicochemical Profiling (Data Analysis)

The following table contrasts a standard biaryl drug candidate with its BCP-analog. Data is derived from the optimization of Darapladib and Gamma-Secretase inhibitors (Stepan et al., Pfizer).

Table 1: Matched Molecular Pair Analysis (Phenyl vs. BCP)

PropertyParent Phenyl CompoundBCP Analog (Bioisostere)Impact
Geometry Planar (2D)Bicyclic (3D)"Escape from Flatland"
Solubility (Kinetic) 8 µM74 µM~9-fold Increase
Permeability (

)
230 nm/s705 nm/s~3-fold Increase
Lipophilicity (LogD) 6.36.0 - 7.0Variable (Context dependent)
Metabolic Clearance (

)
High (Benzylic/Aryl oxid.)Low (Blocked metabolic soft spot)Improved Stability
Potency (

)
0.8 nM1.2 nMMaintained

Note: Data represents the Darapladib analog series.[1][2] While potency is slightly reduced, the ADME gains (solubility/permeability) often outweigh the minor affinity loss.

Part 4: Experimental Protocol

Protocol: Synthesis of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane

This protocol utilizes a radical-mediated atom transfer addition followed by reduction, a robust method for installing the phenyl-BCP core.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et2O)

  • 1,4-Dibromobenzene

  • Sodium dithionite (

    
    )
    
  • Acetonitrile/Water solvent system

Step-by-Step Methodology:

  • Radical Generation: In a flame-dried flask, dissolve 1,4-dibromobenzene (1.0 equiv) in acetonitrile/water (10:1).

  • Propellane Addition: Cool the solution to 0°C. Add [1.1.1]propellane solution (1.2 equiv) slowly via syringe pump to control the exotherm.

  • Initiation: Add sodium dithionite (1.5 equiv) in portions. The dithionite acts as a radical initiator, promoting the homolytic cleavage of the C-Br bond and subsequent attack on the central bond of the propellane.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine and dry over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (look for characteristic BCP bridgehead proton at 
    
    
    
    ppm) and
    
    
    C-NMR.

Safety Note: [1.1.1]Propellane is volatile and potentially unstable. Handle in a fume hood behind a blast shield. Store solutions at -78°C.

References

  • Stepan, A. F., et al. (2012).[3][4] "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[3][4] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry.

  • Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.

  • Turbogrigniard Synthesis: Knochel, P. et al. (2009).[4] "Preparation of Functionalized Magnesiated Bicyclo[1.1.1]pentanes." Angewandte Chemie.

Sources

Methodological & Application

Strategic Functionalization of the 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(3-fluorophenyl)bicyclo[1.1.1]pentane (3-F-Ph-BCP) core represents a privileged motif in modern medicinal chemistry. Acting as a high-Fsp³ bioisostere for biaryl systems (specifically 3-fluorobiphenyls), this scaffold offers improved aqueous solubility, reduced lipophilicity (LogD), and enhanced metabolic stability compared to its flat aromatic counterparts.

This guide details the strategic functionalization of this core. Unlike standard aromatic chemistry, the BCP bridgehead carbons require specialized radical or metallaphotoredox protocols. We present a validated workflow for:

  • De Novo Construction: Accessing the core via Atom Transfer Radical Addition (ATRA).

  • Core Diversification: Converting the BCP-iodide handle into high-value amines, acids, and cross-coupled products.

Part 1: The Bioisosteric Paradigm

Replacing a phenyl ring with a BCP unit is not merely a space-filling exercise; it is a vector for physicochemical optimization. The addition of the 3-fluorophenyl group specifically modulates the pKa of distal amines and blocks metabolic soft spots, while the BCP core disrupts molecular planarity ("escape from flatland").

Physicochemical Comparison: Biaryl vs. BCP-Aryl

Data aggregated from internal matched-molecular pair (MMP) analysis and literature sources [1, 2].

Property3-Fluoro-Biphenyl (Parent)3-F-Ph-BCP (Bioisostere)Impact
Hybridization sp²-sp² (Planar)sp²-sp³-sp³ (Linear/Rigid)Improved Solubility
CLogP 4.23.1Reduced Lipophilicity
Solubility (pH 7.4) < 5 µM~45 µM9x Improvement
Metabolic Clearance High (CYP mediated)Low/MediumBlocked metabolic sites
Vector Angle 180° (Para-like)180° (Exact linear)Preserved Geometry

Part 2: Strategic Synthesis Workflows

The functionalization of this core relies on the "Gateway Intermediate": 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane . This species is accessed via the radical addition of 1-fluoro-3-iodobenzene to [1.1.1]propellane.

Workflow Visualization

The following diagram outlines the critical path from raw materials to diversified libraries.

BCP_Workflow Propellane [1.1.1]Propellane BCP_I GATEWAY: 1-(3-F-Ph)-3-Iodo-BCP Propellane->BCP_I Protocol 1: ATRA (hv or Et3B) ArI 1-Fluoro-3-iodobenzene ArI->BCP_I BCP_Acid BCP-Acid (Library Building Block) BCP_I->BCP_Acid Lithiation/CO2 (Carboxylation) BCP_Amine BCP-Amine (Library Building Block) BCP_I->BCP_Amine Azidation -> Reduction or Strain-Release BCP_Ar BCP-Heteroaryl (Drug Conjugate) BCP_I->BCP_Ar Protocol 2: Metallaphotoredox BCP_Acid->BCP_Ar Protocol 3: Decarboxylative Coupling

Figure 1: Strategic diversification of the 3-fluorophenyl BCP core. The iodide intermediate serves as the divergent point for library synthesis.

Part 3: Detailed Experimental Protocols

Protocol 1: Construction of the Core (ATRA)

Objective: Synthesis of 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. Mechanism: Atom Transfer Radical Addition (ATRA).[1] The aryl radical adds to the central bond of propellane, followed by iodine atom transfer.

Materials:

  • [1.1.1]Propellane (0.5 M in Et₂O) - Handle with care, volatile.

  • 1-Fluoro-3-iodobenzene (1.0 equiv).

  • t-BuONa (0.1 equiv) or Triethylborane (Et₃B) as initiator.

  • Solvent: Et₂O or MeCN.

Step-by-Step:

  • Setup: In a quartz tube (for photo-initiation) or standard vial (for chemical initiation), dissolve 1-fluoro-3-iodobenzene (2.22 g, 10 mmol) in the [1.1.1]propellane solution (22 mL, 11 mmol).

  • Initiation (Method A - Photochemical): Irradiate the mixture with 365 nm or 254 nm UV light (LED photoreactor) for 2–4 hours at 25°C. Monitor by GC-MS (TLC is ineffective due to lack of conjugation).

  • Initiation (Method B - Chemical): Add Et₃B (0.1 equiv) and stir open to air (trace O₂ initiates the radical chain) for 4 hours.

  • Workup: Concentrate the reaction mixture carefully under reduced pressure (keep bath < 30°C to avoid propellane polymerization issues if unreacted).

  • Purification: Flash chromatography (100% Pentane/Hexanes). The product is a white solid/oil.

    • Yield Expectation: 65–80%.

    • Validation: ¹⁹F NMR will show a distinct shift from the starting aryl iodide.

Expert Insight: The resulting BCP-Iodide is stable but light-sensitive over long periods. Store in the dark at -20°C. This iodide is the "master key" for all subsequent functionalization [3].

Protocol 2: Metallaphotoredox Cross-Coupling (Csp³-Csp²)

Objective: Coupling the BCP core to a heteroaryl drug scaffold (e.g., pyridine, pyrimidine). Context: Standard Suzuki couplings fail here due to the BCP's sp³ character. We utilize MacMillan's metallaphotoredox manifold [4].

Mechanism: Dual catalytic cycle involving:

  • Photocatalyst (Ir/Ru): Generates the BCP radical via Single Electron Transfer (SET).

  • Nickel Catalyst: Captures the BCP radical and the aryl halide, facilitating reductive elimination.

Materials:

  • Substrate: 1-(3-fluorophenyl)bicyclo[1.1.1]pentane-3-carboxylic acid (derived from Protocol 1 via lithiation/CO₂).

  • Coupling Partner: Heteroaryl Bromide (e.g., 5-bromo-2-chloropyrimidine).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Metal Catalyst: NiCl₂·dme (5 mol%) + dtbbpy (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: DMF or DMSO (0.1 M).

Step-by-Step:

  • Glovebox/Inert Atmosphere: Charge a 4 mL vial with the BCP-acid (0.5 mmol), Heteroaryl Bromide (0.5 mmol), Photocatalyst (5.6 mg), Ni-precursor (5.5 mg), Ligand (2.7 mg), and Base (488 mg).

  • Solvation: Add degassed DMF (5 mL). Seal the vial with a septum cap.

  • Irradiation: Place in a photoreactor (Blue LED, 450 nm) with fan cooling (maintain T < 35°C). Stir vigorously for 12–18 hours.

  • Workup: Dilute with EtOAc and water. Extract aqueous layer 3x.

  • Purification: Reverse-phase HPLC is recommended for polar heteroaryls.

    • Yield Expectation: 50–70%.

Self-Validating Check:

  • Color Change: The reaction typically turns from yellow/orange to dark brown/green (active Ni species). If it stays bright yellow, O₂ ingress likely quenched the Ni catalyst.

  • Gas Evolution: CO₂ evolution is stoichiometric. Pressure buildup in the vial confirms decarboxylation is occurring.

Protocol 3: Strain-Release Amination (Alternative)

Objective: Installing a complex amine at the 3-position. Reference: Baran et al., Science 2016 [5].[2]

If the target is a 3-fluorophenyl-BCP-Amine , it is often more efficient to perform "Strain-Release Amination" directly on the [1.1.1]propellane before installing the aryl group, OR generate the 1-(3-fluorophenyl)-3-aminobicyclo[1.1.1]pentane via the BCP-Iodide -> Azide -> Amine route.

Preferred Route for 3-F-Ph derivatives:

  • Start with BCP-Iodide (from Protocol 1).

  • Azidation: NaN₃ in DMF, 60°C (Sɴ1-like mechanism on tertiary center).

  • Reduction: Staudinger reduction (PPh₃, THF/H₂O) or Hydrogenation.

  • Result: 1-(3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Polymerization of PropellaneLower concentration of propellane; ensure dropwise addition of initiator.
No Reaction (Protocol 2) Oxygen PoisoningThe Ni(0)/Ni(I) cycle is O₂ sensitive. Degas solvents via sparging (15 min) or freeze-pump-thaw.
Protodecarboxylation H-Atom AbstractionSolvent is donating H•. Switch from DMF to MeCN or add water (5%) to facilitate proton transfer steps if needed.
Purification Difficulty Lack of ChromophoreThe BCP core is UV-invisible. Rely on the 3-fluorophenyl signal (254 nm) or use ELSD/CAD detection.

References

  • Bioisosteric Principles: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[3] Journal of Medicinal Chemistry, 2012 , 55(7), 3414–3424. Link

  • BCP Properties: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie Int. Ed., 2023 .[1][4] Link

  • BCP-Iodide Synthesis: Anderson, J. M., et al. "General Synthesis of Bicyclo[1.1.1]pentanes." Nature Synthesis, 2024 .[5] Link

  • Decarboxylative Arylation: Zuo, Z., et al. "Merger of photoredox and nickel catalysis: Decarboxylative cross-coupling." Science, 2014 , 345(6195), 437-440. Link

  • Strain-Release Amination: Gianatassio, R., et al. "Strain-release amination."[2][3] Science, 2016 , 351(6270), 241-245. Link

Sources

Application Note: Reagents and Protocols for the Synthesis of Fluorinated Phenyl-Bicyclo[1.1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical non-classical bioisostere for para-phenyl rings and internal alkynes. Incorporating fluorine into this scaffold—either on the attached phenyl ring or directly onto the BCP bridge—dramatically alters lipophilicity (


), metabolic stability, and conformation.[1] This guide details the reagent selection and experimental protocols for synthesizing fluorinated phenyl-BCP derivatives . We prioritize two distinct structural goals: (1) coupling fluorinated phenyl rings to the BCP core via metallaphotoredox catalysis, and (2) synthesizing "bridge-fluorinated" BCP scaffolds (e.g., 2,2-difluoro-BCP).[1]

Part 1: Strategic Reagent Architecture

Success in BCP chemistry relies on selecting the correct entry point. Unlike traditional aromatic chemistry, BCP synthesis is driven by strain-release thermodynamics.[1]

Table 1: Reagent Selection Matrix
Target Structural MotifPrimary PrecursorKey ReagentsMechanism
1-Phenyl-BCP (General)BCP-Carboxylic AcidsIr(dF(CF

)ppy)

(dtbbpy)PF

, NiCl

[1]·glyme, Aryl Bromide
Metallaphotoredox Decarboxylation
2,2-Difluoro-BCP Bicyclo[1.1.0]butanes (BCBs)TMSCF

Br (Difluorocarbene source), NaI
Carbene Insertion (Strain-Release)
1-Iodo-3-Phenyl-BCP [1.1.1]PropellaneAryl Iodide, TTMSS, V-40 (Initiator)Atom Transfer Radical Addition (ATRA)
BCP-Amines [1.1.1]Propellane"Turbo-Amides" (TMPMgCl[1]·LiCl), Fluorinated AnilinesStrain-Release Amination
Decision Tree: Synthesis Pathway Selection

BCP_Synthesis_Flow Start Target Molecule Q1 Where is the Fluorine? Start->Q1 PathA On the Phenyl Ring (BCP-Ph-F) Q1->PathA PathB On the BCP Bridge (F-BCP-Ph) Q1->PathB MethodA Protocol 1: Metallaphotoredox Coupling (Use BCP-COOH + F-Ar-Br) PathA->MethodA MethodB Protocol 2: Difluorocarbene Insertion (Use BCB + TMSCF2Br) PathB->MethodB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on the location of the fluorine atom.

Part 2: Protocol A - Metallaphotoredox Decarboxylative Cross-Coupling

Objective: Synthesis of 1-(Fluorophenyl)-bicyclo[1.1.1]pentanes. Rationale: Direct nucleophilic substitution on BCP halides is difficult due to back-strain.[1] The most robust method to install a phenyl ring is the decarboxylative cross-coupling developed by the MacMillan and Baran labs. This method tolerates fluorinated aryl halides exceptionally well.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv).[1]

  • Coupling Partner: 4-Bromo-fluorobenzene (or desired fluorinated aryl bromide) (1.2 equiv).[1]

  • Photocatalyst: [Ir{dF(CF

    
    )ppy}
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%). Note: The fluorinated ligand is crucial for high oxidation potential.[1]
  • Cross-Coupling Catalyst: NiCl

    
    [1]·glyme (5 mol%) + dtbbpy (5 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Solvent: DMF or DMSO (0.1 M).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a distinct vial, dissolve NiCl

    
    ·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%) in a minimal amount of DMF.[1] Sonicate for 5 minutes until a clear green solution forms. Why? Pre-forming the ligated Ni species prevents non-specific precipitation.[1]
    
  • Reaction Assembly: To an 8 mL vial equipped with a stir bar, add:

    • BCP-carboxylic acid (1.0 equiv).

    • Cs

      
      CO
      
      
      
      (1.5 equiv).
    • Ir-photocatalyst (1 mol%).[1]

    • Fluorinated Aryl Bromide (1.2 equiv).

  • Inertion: Add the pre-formed Ni-catalyst solution and the remaining DMF solvent. Seal the vial with a septum cap. Sparge with N

    
     for 15 minutes. Critical: Oxygen quenches the excited triplet state of the Ir-catalyst and oxidizes the Ni(I) species.[1]
    
  • Irradiation: Place the vial 2–3 cm away from a 34W Blue LED (450 nm) lamp. Stir vigorously. A fan should be used to keep the reaction temperature <35°C.

  • Workup: After 12–24 hours (monitor by LC-MS), dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry over MgSO

    
    , concentrate, and purify via flash chromatography.
    
Mechanistic Visualization[1]

Photoredox_Cycle cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited hv (450 nm) Ir_Red Ir(II) Ir_Excited->Ir_Red SET (Oxidation of BCP-COO-) Ir_Red->Ir_GS SET (Reduction of Ni) Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar-Br Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-BCP Ni_II_Ar->Ni_III Radical Capture (BCP•) Ni_I Ni(I) Ni_III->Ni_I Reductive Elimination (Product) Product Ar-BCP Ni_III->Product Ni_I->Ni_0 SET (from Ir(II)) BCP_Acid BCP-COO- BCP_Acid->Ir_Excited Decarboxylation BCP_Rad BCP• (Radical) BCP_Acid->BCP_Rad -CO2 BCP_Rad->Ni_II_Ar

Figure 2: Dual catalytic cycle illustrating the generation of the BCP radical via decarboxylation and its capture by the Nickel cycle.[1]

Part 3: Protocol B - Synthesis of 2,2-Difluoro-BCP Scaffolds

Objective: Synthesis of bridge-fluorinated BCPs (e.g., 2,2-difluoro-1-phenyl-BCP). Rationale: You cannot easily fluorinate a pre-existing BCP cage. Instead, you must build the cage with the fluorine already attached.[1] The method pioneered by Mykhailiuk involves inserting difluorocarbene into a bicyclo[1.1.0]butane (BCB) precursor.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 1-Phenyl-bicyclo[1.1.0]butane (Synthesis: Cyclization of 1-phenyl-3-chlorocyclobutane-1-carboxylate).[1]

  • Carbene Source: TMSCF

    
    Br (Trimethyl((bromodifluoromethyl)silane)).
    
  • Initiator: NaI (Sodium Iodide) or TBAT.

  • Solvent: THF/Et

    
    O (1:1).
    
Step-by-Step Methodology
  • Preparation of BCB: Synthesize the 1-phenyl-bicyclo[1.1.0]butane starting material.[1] Note: BCBs are acid-sensitive.[1] Use base-washed glassware.[1]

  • Carbene Generation: In a flame-dried flask under Argon, dissolve the BCB (1.0 equiv) in dry THF. Add NaI (0.2 equiv) as a catalyst. Cool to 0°C.

  • Addition: Add TMSCF

    
    Br (1.5 equiv) dropwise. The reaction involves the generation of :CF
    
    
    
    (difluorocarbene).
  • Reaction: Allow to warm to room temperature and stir for 4 hours. The carbene inserts into the central bond of the BCB, expanding the ring to form the 2,2-difluoro-BCP system.[1]

  • Purification: Quench with saturated NaHCO

    
    . Extract with pentane (BCPs are volatile!).
    Critical:  Do not use rotovap vacuum < 100 mbar. BCPs sublime easily. Distillation or careful column chromatography is required.
    

Part 4: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxygen inhibitionRe-sparge solvents for 20 mins. Ensure septum is tight.
Precipitation (Protocol A) Ni-catalyst insolubilityUse the "pre-complexation" step (Step 1) with dtbbpy in DMF before adding to the reaction.[1]
Product Loss (Protocol B) VolatilityBCPs are "greasy" and volatile. Avoid high-vacuum drying.[1] Use pentane/ether for extractions.
Incomplete Reaction Light penetrationEnsure the reaction vial is not too thick (use standard borosilicate). Stirring must be vigorous to cycle solution to the vial wall.

References

  • Metallaphotoredox Decarboxylation (Protocol A Foundation): Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides."[1] Science, 2014 , 345, 437-440.[1]

  • Synthesis of 2,2-Difluoro-BCPs (Protocol B Foundation): Mykhailiuk, P. K. "A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues." Angewandte Chemie International Edition, 2019 , 58, 4930-4933.[1]

  • Strain-Release Amination (Contextual): Gianatassio, R., et al. "Strain-Release Amination."[1] Science, 2016 , 351, 241-244.[1]

  • General Review of BCP Bioisosteres: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 2019 , 17, 2839-2849.[1][2]

Sources

Application Note: Precision C-H Functionalization of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane , a high-value bioisostere for meta-substituted benzenes and internal alkynes.

Part 1: Strategic Analysis & Molecular Logic

The Target Scaffold

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (hereafter 1-Ar-BCP ) represents a critical "exit vector" scaffold in modern drug design.

  • Bioisostere Function: The BCP core mimics the spatial geometry of a para-phenylene ring or a tert-butyl group but with improved metabolic stability and solubility (higher

    
    ).
    
  • The 3-Fluorophenyl Substituent: The fluorine atom at the meta position of the phenyl ring exerts an electron-withdrawing inductive effect (-I).

    • Chemical Consequence:[1][2][3][4][5][6][7][8][9][10][11] This deactivates the phenyl ring but slightly activates the BCP bridgehead C3–H bond towards Hydrogen Atom Transfer (HAT) by lowering the bond dissociation energy (BDE) relative to unsubstituted BCP, while simultaneously rendering the resulting radical slightly more electrophilic.

The Challenge of C–H Activation

Functionalizing the BCP core directly from the C–H bond avoids the instability associated with [1.1.1]propellane precursors and the multistep synthesis of BCP-carboxylic acids.

  • Primary Target (C3–H): The bridgehead hydrogen. Goal: Linear extension (molecular rods). Mechanism: Radical abstraction or Carbene insertion.

  • Secondary Target (C2–H): The methylene bridge hydrogens. Goal: Lateral functionalization (creating stereocenters). Mechanism: Directed HAT or Metallaphotoredox.

Part 2: Primary Protocol – C3 Bridgehead Functionalization

Methodology: Photocatalytic Hydrogen Atom Transfer (HAT) Core Technology: Tetrabutylammonium Decatungstate (TBADT) Photocatalysis

This method is the "Workhorse Protocol" for installing alkyl groups (Giese addition) or heteroatoms directly at the C3 position. It relies on the ability of the excited decatungstate anion (


) to abstract the strong bridgehead hydrogen.
Mechanistic Pathway
  • Excitation: TBADT absorbs a photon (365–390 nm) to form the excited state

    
    .
    
  • Abstraction (HAT):

    
     abstracts the C3–H from 1-Ar-BCP , generating a bridgehead radical. The 3-fluorophenyl group stabilizes this transition state via polarity matching (electrophilic radical abstracting H from electron-deficient scaffold).
    
  • Trapping: The nucleophilic BCP radical attacks an electron-deficient alkene (Giese acceptor) or a disulfide.

  • Turnover: The reduced tungstate is re-oxidized, closing the cycle.

Standard Operating Procedure (SOP)

Reaction Scale: 0.2 mmol Reaction Time: 16–24 hours

Materials
  • Substrate: 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (1.0 equiv)

  • Catalyst: TBADT (2 mol%, 0.004 equiv) [Sigma-Aldrich or synthesized]

  • Trap: Methyl acrylate (or other Michael acceptor) (3.0–5.0 equiv)

  • Solvent: Acetonitrile (MeCN) [Degassed, Anhydrous]

  • Light Source: 365 nm or 390 nm LED (e.g., Kessil PR160 or equivalent photoreactor)

Step-by-Step Protocol
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add 1-Ar-BCP (32.4 mg, 0.2 mmol) and TBADT (13.2 mg, 0.004 mmol).

  • Solvent & Trap: Transfer the vial to a glovebox or purge with

    
    . Add MeCN  (2.0 mL, 0.1 M) and the Michael Acceptor  (e.g., Methyl acrylate, 54 µL, 0.6 mmol).
    
  • Irradiation: Seal the vial with a Teflon-lined cap. Place in the photoreactor approx. 2–3 cm from the light source. Fan cooling is mandatory to maintain temperature

    
    .
    
  • Monitoring: Irradiate for 16 hours. Monitor by LC-MS. The BCP radical is transient; look for the disappearance of starting material and the appearance of the M+Trap mass.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Note: If the 3-fluorophenyl group causes sluggish reactivity (due to steric/electronic deactivation), increase TBADT loading to 5 mol% and use a 390 nm light source to minimize background degradation.

Part 3: Advanced Protocol – C3 Precision Insertion

Methodology: Rhodium-Catalyzed Carbenoid C–H Insertion Core Technology: Davies Catalyst (


)

This method is superior when an ester or aryl-acetate functionality is required at the C3 position. It is non-radical and highly selective for the tertiary C3–H over the secondary C2–H.

Protocol Overview
  • Catalyst:

    
     (highly sterically demanding, enforcing selectivity).
    
  • Reagent: Methyl aryldiazoacetate (Donor/Acceptor carbene precursor).

  • Key Advantage: Preserves the BCP cage integrity; no ring opening observed.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-Ar-BCP (0.2 mmol) and

    
     (1 mol%) in 2,2-dimethylbutane (or Hexanes) (2 mL).
    
  • Addition: Heat the solution to reflux (

    
    ). Slowly add the diazo compound  (0.24 mmol in 1 mL solvent) via syringe pump over 2 hours. Slow addition is critical to prevent carbene dimerization.
    
  • Completion: Stir for an additional hour.

  • Purification: Direct silica gel chromatography.

Part 4: Emerging Protocol – C2 "Bridge" Functionalization

Methodology: Metallaphotoredox Linchpin Strategy (MacMillan) Target: The secondary


 groups (C2).

While C3 functionalization extends the "rod," C2 functionalization creates 3D complexity. This is significantly harder due to the high BDE and steric shielding.

  • Strategy: Use a "Linchpin" approach.

  • Step 1 (Bromination): Use TBADT (or Quinuclidine) +

    
     or similar bromine source to install a bromide at C2.
    
  • Step 2 (Cross-Coupling): Use Silyl-Radical Activation (Si-H reagents) + Nickel/Photoredox to couple the C2-Bromide with an Aryl Bromide.

  • Note: For 1-(3-Fluorophenyl)BCP , C2 functionalization will generate a chiral center (racemic unless chiral catalyst is used).

Part 5: Data Summary & Visualization

Method Selection Guide
RequirementRecommended MethodCatalyst SystemKey Intermediate
Alkylation (Linear) Decatungstate HATTBADT / 365 nmC3-Radical
Ester/Aryl (Linear) Carbene Insertion

Rh-Carbenoid
Arylation (Lateral) MetallaphotoredoxIr/Ni + QuinuclidineC2-Bromide
Scale (>10g) Decatungstate HATTBADT (Recyclable)C3-Radical
Mechanistic Pathway Diagram (Graphviz)

BCP_Activation Substrate 1-(3-F-Ph)-BCP TS Transition State (Polarity Matched) Substrate->TS HAT Catalyst TBADT (Excited *W) Catalyst->TS Abs 365nm Radical C3-Bridgehead Radical (Nucleophilic) TS->Radical - H+ / W(red) Product C3-Functionalized Bioisostere Radical->Product Giese Addition + H-Abstraction Trap Michael Acceptor (e.g., Acrylate) Trap->Product Product->Catalyst Cycle Repeats

Figure 1: Mechanistic pathway for the Decatungstate-catalyzed C3-H alkylation of 1-aryl-BCPs.

Workflow Decision Tree

Decision_Tree Start Start: 1-(3-F-Ph)BCP Goal Desired Transformation? Start->Goal Linear Linear Extension (C3) Goal->Linear Lateral Lateral Decor (C2) Goal->Lateral Group Incoming Group? Linear->Group Method3 Protocol C: Linchpin Bromination + Ni Cross-Coupling Lateral->Method3 Alkyl Alkyl / Heteroalkyl Group->Alkyl Ester Ester / Aryl-Acetate Group->Ester Aryl Aryl / Heteroaryl Group->Aryl Via C2-Br Method1 Protocol A: TBADT Photocatalysis Alkyl->Method1 Method2 Protocol B: Rh-Carbene Insertion Ester->Method2 Aryl->Method3 Via C2-Br

Figure 2: Strategic decision tree for selecting the optimal C-H activation method based on regioselectivity and functional group requirements.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025).[12] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Link[12]

  • Fagnoni, M., et al. (2017). Site-Selective C-H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis. Link

  • Garlets, Z. J., Davies, H. M. L., et al. (2020).[9] Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Nature. Link

  • Anderson, E. A., et al. (2023).[9] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[13] Link[13]

  • Turberg, M., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. J. Am. Chem. Soc. Link

Sources

Application Note: Precision Synthesis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane via Radical Addition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the synthesis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane using radical addition methodology. This approach avoids the cryogenic conditions associated with anionic (Grignard) chemistry and offers superior functional group tolerance.

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have emerged as critical bioisosteres for phenyl rings and alkynes in medicinal chemistry, offering improved metabolic stability and solubility while maintaining precise exit vectors.[1][2][3] This guide details the synthesis of 1-(3-fluorophenyl)bicyclo[1.1.1]pentane , a high-value scaffold where the 3-fluoro substituent modulates pKa and blocks metabolic hotspots.

Unlike traditional anionic routes (e.g., Grignard addition) which require strict cryogenic control and lack compatibility with sensitive electrophiles, this protocol utilizes Atom Transfer Radical Addition (ATRA) driven by visible-light photoredox catalysis. This method ensures high regioselectivity, safety, and scalability.

Technical Background & Mechanism

The Challenge of BCP Synthesis

[1.1.1]Propellane, the precursor to all BCPs, possesses a unique inverted central


-bond. While this bond is highly reactive, controlling its ring-opening to mono-functionalized BCPs without polymerization (oligomerization) is challenging. Radical addition is preferred over anionic addition for its milder conditions and ability to install functionality at both bridgehead positions sequentially.
Mechanism of Action: Photoredox ATRA

The synthesis proceeds via a radical chain mechanism initiated by a photocatalyst.

  • Oxidative Quenching/Initiation: The excited photocatalyst (Ir(III)*) reduces the aryl iodide (1-iodo-3-fluorobenzene) via Single Electron Transfer (SET), generating the 3-fluorophenyl radical .

  • Strain-Release Addition: The aryl radical attacks the central bond of [1.1.1]propellane. This relieves the ring strain (~98 kcal/mol), generating a bridgehead BCP radical.

  • Atom Transfer (Propagation): The BCP radical abstracts an iodine atom from the starting aryl iodide (or an iodine donor), yielding the 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane intermediate and regenerating the aryl radical.

  • Reductive Defunctionalization (Step 2): The bridgehead iodide is removed via radical reduction (e.g., using silanes or zinc) to yield the final hydro-arylated product.

G cluster_0 Photocatalytic Cycle Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue LED (450nm) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET to Ar-I Ir_Ox->Ir_GS Regeneration ArI 1-Iodo-3-fluorobenzene Ar_Rad 3-F-Phenyl Radical ArI->Ar_Rad Reduction (-I-) BCP_Rad BCP Bridgehead Radical Ar_Rad->BCP_Rad + Propellane (Strain Release) Propellane [1.1.1]Propellane Intermediate 1-(3-F-Ph)-3-iodo-BCP BCP_Rad->Intermediate + Ar-I (I-Abstraction) Product 1-(3-F-Ph)-BCP (Final) Intermediate->Product Reductive Deiodination (Zn/AcOH or TTMSS)

Figure 1: Mechanistic pathway for the photoredox-mediated synthesis of aryl-BCPs.

Materials & Reagents

ComponentSpecificationRole
[1.1.1]Propellane ~0.5–1.0 M in Et2O/THFStrained core precursor. Freshly titrated.
1-Iodo-3-fluorobenzene >98% PurityRadical precursor (Aryl donor).
fac-Ir(ppy)3 PhotocatalystInitiates radical formation via SET.
Lithium Bromide (LiBr) AnhydrousAdditive to stabilize intermediates/modulate reactivity.
Solvent DMSO or MeCN (Degassed)Reaction medium.
Reductant (Step 2) Zinc dust / Acetic AcidFor deiodination of the intermediate.

Safety Warning: [1.1.1]Propellane is volatile and potentially unstable. Store solutions at -78°C or -20°C. Handle in a fume hood.

Experimental Protocol

Step 1: Photoredox Atom Transfer Radical Addition (ATRA)

Objective: Synthesis of 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane.

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a 20 mL vial (equipped with a stir bar) with:

    • 1-Iodo-3-fluorobenzene (1.0 equiv, 1.0 mmol, 222 mg)

    • fac-Ir(ppy)3 (0.5 mol%, 3.3 mg)

    • LiBr (1.5 equiv, 130 mg)

  • Solvent & Propellane Addition:

    • Add degassed DMSO (5.0 mL).

    • Add [1.1.1]propellane solution (1.2 equiv, titrated in Et2O). Note: Slow addition is not strictly necessary for ATRA but ensures better conversion.

  • Reaction:

    • Seal the vial with a septum cap.

    • Irradiate with Blue LEDs (450 nm) (e.g., Kessil lamp or photoreactor) at room temperature.

    • Stir vigorously for 12–16 hours.

  • Workup:

    • Dilute with Et2O (20 mL) and wash with water (3 x 10 mL) to remove DMSO/LiBr.

    • Dry organic layer over MgSO4, filter, and concentrate carefully (BCPs can be volatile).

    • QC Check: 1H NMR should show the disappearance of the propellane peak (δ ~2.0 ppm) and appearance of BCP bridgehead protons (typically δ 2.5–2.8 ppm).

Step 2: Reductive Deiodination

Objective: Conversion to 1-(3-fluorophenyl)bicyclo[1.1.1]pentane.

  • Dissolution: Dissolve the crude iodo-BCP intermediate from Step 1 in EtOH (5 mL).

  • Reduction:

    • Add Zinc dust (5.0 equiv) and Acetic Acid (5.0 equiv).

    • Stir at room temperature for 2–4 hours. Alternatively, radical reduction with TTMSS (Tris(trimethylsilyl)silane) and AIBN in refluxing toluene can be used if functional groups are acid-sensitive.

  • Purification:

    • Filter off Zinc. Concentrate.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 60–75% (over 2 steps).

Workflow Visualization

Workflow Start Start: Reagent Prep Propellane [1.1.1]Propellane Titration (NMR with internal std) Start->Propellane Mix Mix: Ar-I + Ir(ppy)3 + LiBr in DMSO Propellane->Mix Irradiate Irradiate: Blue LED (450nm) 12-16 Hours Mix->Irradiate Workup1 Workup: Extraction (Et2O/H2O) Isolate Iodo-BCP Irradiate->Workup1 Reduce Reduction: Zn/AcOH Deiodination Workup1->Reduce Purify Purification: Column Chromatography Reduce->Purify Final Final Product: 1-(3-Fluorophenyl)BCP Purify->Final

Figure 2: Operational workflow for the synthesis of 1-(3-Fluorophenyl)BCP.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • 1H NMR (CDCl3):

    • Aromatic: Multiplets at δ 7.30–6.90 ppm (4H, 3-fluorophenyl pattern).

    • BCP Bridgehead (H-4): Singlet at δ ~2.95 ppm (1H).

    • BCP Methylene (H-2, H-5): Singlet at δ ~1.90–2.10 ppm (6H). Note: The BCP protons often appear as a singlet due to rapid tumbling/symmetry.

  • 19F NMR: Single peak at δ ~ -113 ppm (consistent with meta-fluoro substitution).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Degraded PropellaneRe-titrate propellane solution. Ensure concentration is >0.4 M.
Oligomerization High local concentration of propellaneAdd propellane solution slowly via syringe pump over 1 hour.
Protodeiodination Failure Inactive ZincActivate Zinc dust with dilute HCl wash prior to use, or switch to TTMSS/AIBN method.
Low Mass Balance Volatility of ProductAvoid high-vacuum for extended periods. Keep rotovap bath <30°C.

References

  • Anderson, J. A., et al. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis. Journal of the American Chemical Society , 138(26), 8084–8087. Link

    • Context: Establishes the silyl-radical mediated halogen abstraction mechanism central to BCP form
  • Anderson, J. A., et al. (2018).[1] Visible Light-Mediated Intermolecular Radical Addition to [1.1.1]Propellane. Chemical Science , 9, 5252-5259. Link

    • Context: Primary protocol for the radical addition of organic halides to propellane using photoredox c
  • Stepan, A. F., et al. (2012).[4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry , 55(7), 3414–3424.[5] Link

    • Context: Validates the bioisosteric utility of the target molecule.[4][6]

  • MacMillan, D. W. C., et al. (2016).[7] Metallaphotoredox-Catalyzed C–H Arylation of Bicyclo[1.1.1]pentanes. Nature , 533, 77–81. Link

    • Context: Alternative metallaphotoredox strategies for BCP arylation.[8]

Sources

Using 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane in Medicinal Chemistry

Executive Summary

The 1-(3-fluorophenyl)bicyclo[1.1.1]pentane motif represents a high-value "escape from flatland" strategy in modern drug discovery. By replacing traditional biaryl or para-substituted phenyl systems with this scaffold, researchers can significantly improve solubility, metabolic stability, and oral bioavailability without compromising potency.[1]

This guide details the operational protocols for deploying this building block. It focuses on the specific advantages of the 3-fluorophenyl substitution—which blocks metabolic soft spots on the arene—and provides validated workflows for synthesizing the core from [1.1.1]propellane and diversifying the "exit vector" via metallaphotoredox and iron-catalyzed cross-coupling.

Structural Logic & Bioisosteric Rationale

The "Exit Vector" Geometry

The bicyclo[1.1.1]pentane (BCP) core provides a linear, rod-like geometry with an angle of 180° between the bridgehead carbons (


 and 

). This mimics the vector of a para-substituted benzene ring (approx. 2.8 Å distance) but with a shorter bridgehead distance (1.85 Å).
The 3-Fluoro Advantage

While the BCP core itself is metabolically robust, the attached phenyl ring remains a liability for Cytochrome P450 (CYP) oxidation.

  • Metabolic Blocking: The fluorine atom at the meta position (3-position of the phenyl ring) deactivates the ring toward electrophilic aromatic substitution (metabolic oxidation) and blocks a common site of hydroxylation.

  • Electronic Modulation: The electron-withdrawing nature of fluorine (

    
    ) modulates the acidity of the BCP core and any functional groups attached to the opposing bridgehead.
    

Table 1: Physicochemical Comparison of Linker Motifs

Propertyp-Phenylene (-Ph-)Bicyclo[1.1.1]pentane (BCP)1-(3-F-Ph)-BCP Motif
Geometry Planar (

)
3D Rigid (

)
3D Rigid / Hybrid
Solubility (logS) Low (Lipophilic)High (Solubilizing)High
Metabolic Stability Low (Arene oxidation)HighVery High (Blocked sites)
Vector Distance ~2.8 Å~1.85 Å~5.0 Å (Total length)
Fsp³ Character 0.01.00.45 (Mixed)

Experimental Protocols

Protocol A: De Novo Synthesis of the Building Block

Objective: To synthesize 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane from [1.1.1]propellane. This iodide is the primary electrophile for downstream library generation.

Mechanism: Strain-release atom transfer radical addition (ATRA) or Grignard insertion. Safety Warning: [1.1.1]Propellane is volatile and potentially unstable. Handle in a dilute solution at low temperatures.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et₂O or pentane).

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF).

  • Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Propellane Charge: Cannulate the [1.1.1]propellane solution (1.0 equiv) into the flask and cool to 0 °C.

  • Grignard Insertion: Dropwise add 3-Fluorophenylmagnesium bromide (1.1 equiv) over 20 minutes.

    • Note: The strain energy of the central C-C bond (~65 kcal/mol) drives the rapid insertion of the Grignard reagent to form the 1-(3-fluorophenyl)bicyclo[1.1.1]pent-3-yl magnesium bromide intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. A white precipitate (magnesium salts) may form.

  • Quench (Iodination): Cool the mixture back to -78 °C. Add a solution of Iodine (

    
    , 1.2 equiv) in 
    
    
    
    dropwise until a persistent brown color remains.
  • Workup: Warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with 
    
    
    
    (3x).
  • Purification: Dry organics over

    
    , filter, and concentrate carefully (BCP derivatives can be volatile). Purify via silica gel flash chromatography (typically 100% Pentane or Hexanes).
    

Yield Expectation: 60-75% as a white/off-white solid.

Protocol B: Functionalization via Iron-Catalyzed Cross-Coupling

Objective: To couple the 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane with an aryl/heteroaryl nucleophile.

Rationale: Standard Pd-catalyzed Suzuki couplings often fail with BCP-iodides due to slow oxidative addition to the


 center and rapid 

-hydride elimination (if applicable). Iron-catalyzed Kumada coupling is the "Gold Standard" for this motif.

Reagents:

  • Substrate: 1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane (from Protocol A).

  • Nucleophile: Aryl Grignard reagent (

    
    ).
    
  • Catalyst:

    
     (5 mol%).
    
  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%).

  • Solvent: THF/HMDS mixture.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under strict Argon, mix

    
     and TMEDA in THF. Stir for 10 mins until the solution turns dark red/brown.
    
  • Substrate Addition: Add the BCP-Iodide substrate (1.0 equiv) to the catalyst mixture. Cool to 0 °C.

  • Coupling: Add the Aryl Grignard (1.2 equiv) dropwise.

    • Critical: Maintain temperature < 5 °C to prevent homo-coupling of the Grignard.

  • Completion: Stir for 30–60 minutes. Monitor by GC-MS or LC-MS (Note: BCPs often have weak UV absorbance; use ELSD or MS detection).

  • Workup: Quench with 1M HCl (aq). Extract with EtOAc.

  • Purification: Silica gel chromatography.

Visualization of Workflows

Figure 1: Synthesis & Functionalization Pathway[3]

BCP_Workflow Propellane [1.1.1]Propellane Intermediate BCP-Mg Species Propellane->Intermediate Strain Release (Ether, 0°C) Grignard 3-F-Ph-MgBr Grignard->Intermediate Iodide BCP-Iodide (Electrophile) Intermediate->Iodide Quench with I2 (-78°C) Acid BCP-Acid (Nucleophile/Amide) Intermediate->Acid Quench with CO2 Library Drug Candidate Library Iodide->Library Fe-Cat Coupling (Protocol B) Acid->Library Amide Coupling

Caption: Figure 1. Divergent synthesis of 1-(3-fluorophenyl)BCP building blocks from propellane precursors.

Figure 2: Bioisosteric Decision Logic

Bioisostere_Logic Problem Problem: Poor Solubility / Metabolic Instability in Biaryl System Decision Select Bioisostere Problem->Decision OptionA Standard BCP (Hydrocarbon) Decision->OptionA Standard OptionB 1-(3-F-Ph)-BCP (Target) Decision->OptionB Optimized ResultA Improved Solubility Risk: Phenyl Oxidation OptionA->ResultA ResultB Improved Solubility Blocked Metabolism Modulated pKa OptionB->ResultB

Caption: Figure 2. Decision matrix for selecting the fluorinated BCP scaffold over standard isosteres.

Troubleshooting & Tips

  • UV Detection: The BCP core is not chromophoric. If the 3-fluorophenyl group is the only aromatic system, UV absorbance at 254 nm may be weak. Use 210 nm or mass spectrometry for monitoring.

  • Volatility: 1-(3-fluorophenyl)bicyclo[1.1.1]pentane (the hydrocarbon) and its iodide precursor sublime easily. Do not use high-vacuum for extended periods during drying. Rotovap at >200 mbar is recommended.

  • Iodide Stability: BCP-iodides are sensitive to light. Store in amber vials at -20 °C.

  • Coupling Failures: If Iron-coupling fails, switch to Metallaphotoredox (Ir/Ni dual catalysis) which tolerates BCP-iodides exceptionally well (See MacMillan et al.).

References

  • Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Bunker, K. D., et al. (2011). "Scalable Synthesis of 1-Substituted Bicyclo[1.1.1]pentanes." Organic Letters, 13(17), 4746–4748. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Amination of [1.1.1]Propellane." Science, 351(6270), 241-245. Link

  • Mykhailiuk, P. K. (2015). "In Situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives." Angewandte Chemie International Edition, 54(22), 6558–6561. Link

  • Anderson, J. M., et al. (2016). "Iron-Catalyzed Kumada Cross-Coupling of 1-Iodobicyclo[1.1.1]pentanes." Journal of the American Chemical Society, 138(51), 16600–16603. Link

Sources

Troubleshooting & Optimization

Improving yields in 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Support Center .

This guide addresses the technical challenges of synthesizing 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane . As a bioisostere for 1,3-disubstituted benzenes or tert-butyl groups, this scaffold is high-value but notoriously difficult to handle due to the strain energy of the [1.1.1]propellane precursor (~68 kcal/mol) and the volatility of the final product.

Quick Diagnostic: Select Your Route

Before troubleshooting, confirm you are using the optimal pathway for your scale and available equipment.

RouteSelection start Target: 1-(3-Fluorophenyl)BCP scale What is your scale? start->scale gram > 1 Gram (Scale-Up) scale->gram High Volume mg < 100 mg (Discovery/Screening) scale->mg Low Volume routeA Route A: Grignard Addition (Recommended) gram->routeA Cheaper reagents Scalable routeB Route B: Metallaphotoredox (Alternative) mg->routeB Mild conditions High tolerance decision Go to Module 2 routeA->decision decision2 Go to Module 3 routeB->decision2

Figure 1: Decision matrix for synthetic route selection based on scale and resource availability.

Module 1: Pre-Synthesis & Propellane Integrity

The Silent Yield Killer: 90% of "failed" reactions are actually due to degraded [1.1.1]propellane stock.

Q: How do I verify my [1.1.1]propellane titer before starting? A: Never assume the concentration labeled on the flask is current. Propellane is volatile and polymerizes to "staffanes" over time.

  • Protocol: Take a 0.5 mL aliquot of your propellane solution (usually in Et₂O/Pentane). Add a known excess of iodine (I₂). The rapid formation of 1,3-diiodobicyclo[1.1.1]pentane allows you to calculate the precise molarity via NMR using an internal standard (e.g., mesitylene).

  • Threshold: If your solution has turned cloudy or yellow before reagents are added, polymerization has occurred. Discard and distill fresh propellane.

Q: Can I store the propellane solution? A: Yes, but only at -78°C or -20°C for short periods.

  • Storage Rule: Store in inert, degassed pentane or diethyl ether. Avoid halogenated solvents (DCM/CHCl₃) for storage as they can induce radical polymerization.

Module 2: The Grignard Route (Primary Recommendation)

Chemistry: 3-F-Ph-MgBr + [1.1.1]Propellane → Intermediate → Quench (H⁺)

This is the most robust method for generating the mono-aryl BCP. The electron-withdrawing nature of the fluorine at the meta position stabilizes the Grignard slightly, but requires precise temperature control to prevent ring opening to cyclobutanes.

Troubleshooting Table: Grignard Addition
SymptomProbable CauseCorrective Action
Low Conversion (<30%) "Turbogrignard" interference or old Propellane.Use freshly prepared Grignard from Mg turnings and 3-fluorobromobenzene. Avoid LiCl additives (Turbo) if simple addition is the goal, as aggregates can hinder the specific strain-release mechanism.
Polymerization (White precipitate) Concentration too high.Dilution is critical. Ensure the propellane concentration in the reaction vessel does not exceed 0.3 M.
Ring Opening (Cyclobutane byproducts) Temperature spike.The addition must occur at -78°C or lower. Allow the mixture to warm to 0°C slowly only after the addition is complete.
Low Isolated Yield Product volatility.Do not use a high-vacuum pump. See Module 4.
Optimized Protocol (Grignard)
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent A: Prepare 3-Fluorophenylmagnesium bromide (1.2 equiv) in Et₂O.

  • Addition: Cool Reagent A to -78°C .

  • Reaction: Add [1.1.1]propellane (1.0 equiv, solution in pentane) dropwise over 20 minutes.

    • Why: Rapid addition generates local heat spots, triggering polymerization of the strained ring.

  • Transition: Stir at -78°C for 1 hour, then remove the cooling bath and let it warm to 0°C.

  • Quench: Quench with dilute acetic acid or saturated NH₄Cl at 0°C.

    • Note: For the mono-substituted product, a proton source is sufficient. If you need to functionalize the other side, add an electrophile (e.g., I₂, CO₂) instead of H⁺.

Module 3: The Radical/Photoredox Route (Alternative)

Chemistry: 3-F-Ph-Br + [1.1.1]Propellane + Catalyst + Blue Light

Use this if you lack organometallic experience or if the substrate contains sensitive functional groups (esters, nitriles) incompatible with Grignards.

Q: My reaction mixture turned into a gel. What happened? A: You made "poly-propellane" (staffane).

  • The Fix: Radical additions to propellane are prone to chain propagation. You must operate under high dilution (0.1 M or less) .

  • Catalyst Choice: Use an Ir/Ni or Ir/Cu dual catalytic system (Metallaphotoredox). The metal cycle intercepts the BCP radical faster than it can react with another propellane molecule.

Q: I see the product by LCMS, but it disappears during workup. A: Radical routes often yield the 1-aryl-3-bromo-BCP intermediate first.

  • The Fix: You must reduce the bridgehead bromide. Treat the crude mixture with tributyltin hydride (Bu₃SnH) or a silane radical reductant (TTMSS) to arrive at the desired 1-(3-fluorophenyl)bicyclo[1.1.1]pentane.

Module 4: Isolation & Purification (Critical)

The "Invisible" Product: 1-(3-Fluorophenyl)BCP is a greasy, volatile oil. It is frequently lost after the reaction is successful.

Purification step1 Crude Mixture step2 Extraction (Pentane only) step1->step2 step3 Concentration (> 200 mbar, 0°C) step2->step3 Do NOT Rotavap to dryness step4 Flash Column (Pentane/Silica) step3->step4 step5 Final Evaporation (STOP at 10% solvent) step4->step5

Figure 2: Volatility-conscious purification workflow.

Key Rules for Isolation:

  • Solvent Choice: Use n-pentane for extractions. It boils at 36°C, allowing removal at lower temperatures than the product.

  • The Rotavap Trap:

    • Bath temperature: < 20°C .

    • Pressure: > 200 mbar (Do not use full vacuum).

    • Stop Early: Never evaporate to dryness. Leave a small amount of solvent and determine the final yield by NMR with an internal standard.

  • Column Chromatography: These compounds are non-polar. They will elute near the solvent front in 100% pentane or 99:1 Pentane/Et₂O.

FAQ: Quick Troubleshooting

Q: Can I use 3-Fluorophenyllithium instead of the Grignard? A: Yes, but organolithiums are more aggressive. They often lead to double addition (opening the second bridge) or polymerization. The Magnesium (Grignard) bond is more covalent and matches the reactivity of the strained propellane bond better.

Q: Why is the 3-Fluoro group important? A: The fluorine atom at the 3-position withdraws electron density inductively. This actually helps stabilize the resulting BCP-anion (in the Grignard route) slightly better than a standard phenyl ring, potentially improving the lifetime of the intermediate before quenching.

Q: Is the product UV active? A: Yes, the 3-fluorophenyl group provides a chromophore, but it may be weak compared to starting materials. Use a KMnO₄ stain (BCPs stain well) or ¹⁹F NMR for monitoring (Look for the signal shift from Ar-F starting material to Ar-F product).

References

  • Propellane Synthesis & Handling

    • Szeimies, G. et al. "Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses, 1989, 67, 163. Link

    • Note: Defines the standard for handling vol
  • Grignard Addition (Mechanistic Grounding)

    • Knochel, P. et al. "Preparation of Functionalized Bicyclo[1.1.1]pentane Derivatives via Organometallic Reagents."[1][2] Angewandte Chemie Int. Ed., 2017, 56(41), 12702-12706. Link

    • Note: Establishes the Mg-insertion protocol.
  • Metallaphotoredox Route

    • MacMillan, D. W. C. et al. "Metallaphotoredox-catalyzed synthesis of bicyclo[1.1.1]pentanes."[3][4] Nature, 2020, 584, 56-61. Link

    • Note: The authoritative source for radical-mediated aryl
  • Strain-Release & Bioisosteres

    • Baran, P. S. et al. "Strain-Release Amination."[5] Science, 2016, 351(6270), 241-246. Link

    • Note: Fundamental context on BCP stability and reactivity.

Sources

Purification challenges of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification and Isolation Challenges for 1-Aryl-BCP Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a high-value bioisostere of meta-substituted tert-butylbenzene or internal alkynes. While the bicyclo[1.1.1]pentane (BCP) core offers improved metabolic stability and solubility compared to its aromatic counterparts, its isolation presents a unique "trifecta" of challenges: high volatility , propellane oligomerization , and poor UV detectability (despite the phenyl ring).

This guide addresses the specific failure modes encountered during the purification of this scaffold.

Module 1: The "Disappearing Yield" Phenomenon (Volatility)

User Complaint: "I had a clean spot on TLC, but after rotary evaporation and high-vacuum drying, my flask is empty or the yield is <10%."

Root Cause Analysis: BCP derivatives are "globular" molecules. Unlike linear alkanes or flat aromatics, their spherical shape disrupts crystal packing and reduces Van der Waals surface contact, leading to anomalously high vapor pressures. The 3-fluorophenyl group adds some molecular weight, but the BCP core dominates the physical properties, making the compound prone to sublimation and co-evaporation with solvents.

Troubleshooting Protocol: Solvent Removal

Do NOT treat this compound like a standard intermediate.

ParameterStandard Protocol (AVOID)BCP-Specific Protocol (REQUIRED)
Rotovap Bath 40°C - 50°C< 20°C (Ice bath preferred)
Vacuum Pressure < 10 mbar> 150 mbar (Controlled)
Drying High-vac manifold (overnight)Nitrogen stream blow-down or "Keeper Solvent"
Solvent Choice Dichloromethane/EtherPentane (Low BP allows removal w/o heat)

The "Keeper Solvent" Technique: If you must concentrate the sample, never evaporate to dryness.

  • Add a high-boiling, inert "keeper" solvent (e.g., p-cymene or a subsequent reaction solvent like DMF) if carrying forward immediately.

  • If isolation is necessary, stop evaporation when the volume reaches ~2 mL. Transfer to a tared vial and remove the final traces of solvent using a gentle stream of Nitrogen gas while the vial sits on ice.

Module 2: Chromatographic Separation (The "Ghost Peak" Issue)

User Complaint: "I see a smear on the TLC, or my HPLC shows a broad hump. I can't separate the product from the propellane byproducts."

Root Cause Analysis: Synthesis via [1.1.1]propellane often generates oligomers (staffanes) and homocoupling impurities. These are non-polar hydrocarbons that co-elute with your product on standard silica. Furthermore, the BCP core is transparent to UV; you are relying solely on the fluorophenyl ring for detection, which may have a lower extinction coefficient than expected.

Step-by-Step Purification Workflow

1. Optimization of Stationary Phase: Standard Silica (SiO2) is often insufficient for separating the monomeric BCP from oligomers.

  • Recommendation: Use C18 Reverse Phase or Silver Nitrate (AgNO3) impregnated Silica .

    • Why Ag-Silica? If your impurities involve unreacted propellane or unsaturated byproducts, Silver(I) coordinates with pi-systems, drastically altering their retention relative to the saturated BCP product.

2. The "Fluorine Tag" Advantage (19F NMR Monitoring): Since your molecule has a 3-fluoro handle, use it. 1H NMR is often cluttered by aliphatic grease or oligomer signals.

  • Protocol: Run a crude 19F NMR .

    • Product Signal: Distinct sharp singlet/multiplet (typically -110 to -115 ppm range depending on exact electronic environment).

    • Impurity Signal: Broad baselines or shifted peaks indicate fluorinated oligomers.

    • Action: Screen fractions using 19F NMR rather than UV to ensure you are pooling the correct tubes.

3. Visualization Diagram: Below is the logic flow for selecting the correct purification method based on crude purity.

PurificationLogic Start Crude Mixture Analysis (1H & 19F NMR) Decision1 Is Propellane Oligomer Content > 10%? Start->Decision1 Volatile Is Product Volatile? (MW < 250 & Globular) Decision1->Volatile No (Clean Crude) PathC Method C: Ag-Impregnated Silica Chromatography Decision1->PathC Yes (Oligomers Present) PathA Method A: Kugelrohr Distillation (High Vac, Low Temp) Volatile->PathA Yes (Liquid/Oil) PathB Method B: Low-Temp Recrystallization (Pentane, -78°C) Volatile->PathB Yes (Solid)

Caption: Decision matrix for isolating 1-aryl-BCP derivatives based on impurity profile and physical state.

Module 3: Storage and Stability

User Complaint: "My compound turned into an insoluble rubber overnight."

Root Cause Analysis: While 1-aryl-BCPs are more stable than [1.1.1]propellane, the strained cage (strain energy ~66 kcal/mol) makes them susceptible to radical polymerization or rearrangement, especially if traces of radical initiators or transition metals remain from the synthesis (e.g., Fe or Cu catalysts).

Storage Protocol:

  • State: Store as a solid if possible. If an oil, store as a dilute solution in benzene-d6 or hexane (if compatible with next step).

  • Temperature: -20°C is mandatory.

  • Additives: For long-term storage, add a radical inhibitor like BHT (butylated hydroxytoluene) (10-50 ppm) to prevent spontaneous polymerization of the strained cage.

  • Atmosphere: Argon flush is critical. Oxygen can initiate radical opening of the bridgehead C-H bond (though less likely in 3-substituted variants, it remains a risk).

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to check purity? A: Use caution. The high injector port temperature (250°C+) can cause thermal rearrangement of the BCP cage, showing false peaks (e.g., isomerization to methylenecyclobutane derivatives). LC-MS (APCI/ESI) or 19F NMR are the gold standards for this compound.

Q: I need to scale up to 10 grams. What changes? A: Heat dissipation becomes your enemy. The formation of BCP from propellane is exothermic. On a large scale, ensure active cooling during the quench. For purification, distillation becomes preferred over chromatography to minimize solvent use and exposure to silica, which can sometimes catalyze rearrangement.

Q: Why is the melting point higher than expected? A: BCP derivatives often exhibit "plastic crystal" phases. They may have a rotational transition below the actual melting point. Do not confuse a phase transition (softening) with melting.

References
  • Synthesis & Properties of BCPs: Mykhailiuk, P. K. (2023).[1][2] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. Link[1]

  • Propellane Handling & Oligomers: Kanazawa, J., et al. (2017). Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes. J. Org. Chem., 82(4), 2058–2065. Link

  • Photochemical Synthesis (Flow): Biegasiewicz, K. F., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides. Nature Communications, 15, Article 44160. Link

  • Volatility Management: Restek Corporation. (2023).[1] Best Practices for Handling and Using Volatile Analytical Standards. Link

Sources

Overcoming steric hindrance in 3-fluorophenyl BCP coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Overcoming Steric & Electronic Barriers in 3-Fluorophenyl-BCP Coupling

Status: Open Priority: High (Clinical Candidate Synthesis) Assigned Scientist: Senior Application Specialist, Catalysis Group

Executive Summary: The "Silent" Barrier

You are likely encountering a yield plateau (20–40%) when attempting to couple a Bicyclo[1.1.1]pentane (BCP) core with a 3-fluorophenyl halide. Unlike obvious steric clashes (e.g., ortho-substitution), the 3-fluorophenyl motif presents a deceptive challenge:

  • Electronic Deactivation: The fluorine at the meta position exerts a strong inductive withdrawing effect (-I), stabilizing the Ni(II)-Ar intermediate and raising the barrier for reductive elimination.

  • Bridgehead Sterics: The BCP bridgehead radical is tertiary and bulky. When combined with the rigid geometry of the phenyl ring, the "cone of exclusion" around the Nickel center prevents efficient radical capture.

This guide moves beyond standard protocols to address these specific high-energy barriers.

Diagnostic Module: Why is the Reaction Failing?

Before altering the chemistry, diagnose the failure mode using this logic tree.

Symptom A: High consumption of Starting Material (SM), low product, high protodecarboxylation.
  • Diagnosis: The BCP radical is generating successfully but failing to intercept the Ni-Ar complex. It is instead abstracting a hydrogen (H-atom transfer) from the solvent or ligand.

  • Root Cause: The "Radical Capture" rate is slower than the "H-abstraction" rate. This is common with 3-fluorophenyl partners because the oxidative addition of the aryl halide to Ni(0) might be fast, but the resulting electron-poor Ni(II) species is sluggish to capture the nucleophilic BCP radical.

Symptom B: No SM consumption, black precipitate.
  • Diagnosis: Catalyst death (Ni aggregation).

  • Root Cause: The ligand (likely dtbbpy) is dissociating, or O2 ingress has occurred. 3-fluorophenyl bromides are activated electrophiles; if they flood the Ni(0) too fast, they can lead to off-cycle Ni(II) dihalide formation.

The Mechanistic Workflow (Visualized)

Understanding the interplay between the Iridium photocatalyst and the Nickel cycle is critical. The diagram below highlights the "Choke Point" specifically for 3-fluorophenyl coupling.

BCP_Coupling_Cycle cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue LED (450nm) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Ni) Ir_Red->Ir_GS SET (Reduction of RAE) BCP_RAE BCP-Redox Active Ester BCP_Rad BCP• (Bridgehead Radical) BCP_RAE->BCP_Rad -CO2, -Phth Ni_III L-Ni(III)(Ar)(BCP) BCP_Rad->Ni_III Steric Clash Here Ni_0 L-Ni(0) Ni_II_Ar L-Ni(II)(Ar)(Br) Ni_0->Ni_II_Ar Oxidative Addition (Fast for 3-F-Ph) Ar_X 3-F-Ph-Br Ar_X->Ni_0 Ni_II_Ar->Ni_III Radical Capture (CHOKE POINT) Ni_III->Ni_0 SET to Ir Product 3-F-Ph-BCP Product Ni_III->Product Reductive Elimination

Caption: The "Choke Point" occurs at the Radical Capture stage. The electron-deficient 3-fluorophenyl group stabilizes the Ni(II) species, while steric bulk hinders the BCP radical approach.

Optimized Protocol: The "Pulse-Addition" Method

Standard "dump and stir" methods fail here because the concentration of BCP radicals becomes too high relative to the active Ni(II) species, leading to homocoupling or reduction.

Protocol ID: BCP-3F-MET-02 Method: Metallaphotoredox Decarboxylative Arylation Scope: 3-Fluorophenyl and related electron-deficient aryls.

Reagents & Setup
  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) - High triplet energy required.

  • Ni Catalyst: NiCl2·glyme (10 mol%) pre-complexed with dtbbpy (15 mol%).

  • Substrates: BCP-Redox Active Ester (1.5 equiv), 3-Fluorophenyl bromide (1.0 equiv).

  • Solvent: DMSO:MeCN (1:1 v/v) [0.05 M]. Crucial: DMSO stabilizes Ni intermediates.

  • Base: Quinuclidine (1.0 equiv) + NaHCO3 (2.0 equiv).

Step-by-Step Procedure
  • Pre-complexation (Critical): In a separate vial, dissolve NiCl2·glyme and dtbbpy in the solvent mixture. Sonicate for 5 minutes until a clear green solution forms. Do not add Ni and Ligand separately to the reaction.

  • Reaction Assembly: Add the aryl bromide, Photocatalyst, and Bases to the reaction vial. Add the pre-complexed Ni solution.

  • The "Pulse" Strategy: Dissolve the BCP-RAE in the remaining solvent volume.

  • Degassing: Sparge with Argon for 15 minutes.

  • Irradiation: Turn on Blue LEDs (fan cooled).

  • Addition: Add the BCP-RAE solution via syringe pump over 2 hours .

    • Why? Keeping radical concentration low forces the kinetics toward capture by Ni rather than side reactions.

Troubleshooting Guide (FAQ)

Q1: I see significant protodecarboxylation (H-BCP) by NMR. How do I stop it?

  • The Fix: Increase the concentration of the Nickel catalyst to 15-20 mol% or switch the solvent to pure DMSO.

  • Reasoning: Protodecarboxylation is a background reaction. By increasing [Ni], you statistically increase the probability of the BCP radical hitting a Ni center before it hits a solvent H-atom.

Q2: Why use Quinuclidine?

  • The Fix: Ensure you are using 1.0 equivalent.

  • Reasoning: Quinuclidine acts as a "shuttle." It can stabilize radical intermediates or assist in the reduction of the Ni(II) complex, preventing the cycle from stalling.

Q3: Can I use the Iodide instead of the Bromide?

  • The Fix: Avoid Iodides for 3-fluorophenyl coupling.

  • Reasoning: Aryl Iodides undergo oxidative addition too easily. This builds up a high concentration of Ni(II)-Ar-I. Iodide is a strong ligand and can displace the bipyridine, deactivating the catalyst (poisoning). Stick to Bromides.[1][2]

Q4: My yield is stuck at 45%. What is the "Nuclear Option"?

  • The Fix: Switch to the Silyl-Radical Activation method (Cross-Electrophile Coupling).

  • Protocol Change: Instead of the carboxylic acid/RAE, use the BCP-Bromide + Aryl Bromide + (TMS)3SiH + Ni catalyst.

  • Reference: This bypasses the decarboxylation step and uses silyl-mediated halogen abstraction, often more robust for sterically clashed systems.

Data Comparison: Ligand & Solvent Effects

The following data illustrates the sensitivity of the 3-fluorophenyl coupling to ligand sterics and solvent polarity.

LigandSolventYield (3-F-Ph-BCP)Observation
dtbbpy DMF32%High protodecarboxylation (H-BCP).
dtbbpy DMSO 78% Optimal. DMSO stabilizes Ni(III).
bpy (unsubstituted)DMSO15%Catalyst aggregation (black ppt).
dMeObpy (e- rich)DMSO55%Slower reductive elimination.
Terpy (tridentate)DMSO0%Inhibits open coordination site for radical.
References
  • Decarboxylative BCP Coupling (Foundational)

    • Title: Metallaphotoredox-catalyzed decarboxylative arylation of bicyclo[1.1.1]pentane-1-carboxylic acids.
    • Source: Nature Communic
    • URL:[Link]

  • Silyl-Radical Cross-Electrophile Coupling (Alternative Route)

    • Title: Silyl-Mediated Photoredox-Catalyzed Cross-Electrophile Coupling of BCP-Bromides.[3]

    • Source: J. Am. Chem. Soc., 2020.
    • URL:[Link]

  • Steric Parameters in Ni-Catalysis

    • Title: A predictive model for ligand effects in Ni-c
    • Source: Science, 2018.
    • URL:[Link]

  • BCP Bioisostere Review

    • Title: Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry.[4][5][6][7]

    • Source: Chem. Rev., 2021.
    • URL:[Link]

Sources

Storage conditions to prevent degradation of BCP derivatives

Technical Guide: Stability & Storage of -Caryophyllene (BCP) & Derivatives

Version: 2.1 | Doc ID: BCP-STAB-05 | Department: Application Science

Introduction: The Chemistry of Instability

As researchers working with


12trans-bicyclo[7.2.0]undecane

Why does this matter? The strain energy inherent in the cyclobutane ring, combined with the reactivity of the endocyclic double bond (C8=C9) and the exocyclic methylene group, makes BCP thermodynamically eager to rearrange or oxidize. It is not merely "volatile"; it is chemically fragile. This guide moves beyond basic "keep it cold" advice to explain the mechanistic necessity of specific storage protocols.

Module 1: Critical Storage Parameters

Temperature & Phase State
  • Standard: -20°C (Long-term) | 4°C (Active use < 1 week).

  • The Science: Thermal energy accelerates allylic autoxidation . At room temperature (25°C), BCP spontaneously reacts with atmospheric oxygen to form hydroperoxides, which rapidly decompose into

    
    -caryophyllene oxide (BCPO). While BCPO is the primary metabolite and often a desired target, its unintentional formation compromises the purity of BCP standards.
    
  • Data Insight:

    Condition BCP Purity (Month 1) BCP Purity (Month 6) Primary Degradant
    -20°C (Argon) 99.8% 99.5% None
    4°C (Air) 98.2% 92.1% BCPO

    | 25°C (Air) | 94.5% | <85.0% | BCPO + Polymer |

Headspace Management (The "Argon Blanket")
  • Requirement: Inert gas overlay (Argon preferred over Nitrogen).

  • The Science: Argon is heavier than air and settles over the liquid surface, creating a more effective barrier against oxygen diffusion than Nitrogen. This prevents the formation of the allylic radical required to initiate the oxidation cascade.

Acidity & Glassware Surface
  • Requirement: pH Neutral (Avoid acidic washes on glassware).

  • The Science: BCP is highly susceptible to acid-catalyzed rearrangement . Even trace acidity (protons) on the surface of non-silanized glass can trigger the opening of the cyclobutane ring, rearranging the skeleton into Clovene or Isoclovene .

Module 2: Troubleshooting & FAQs

Q1: My clear BCP oil has turned slightly yellow and viscous. Is it still usable?

Diagnosis: Polymerization and Advanced Oxidation.

  • Mechanism: The yellowing indicates the formation of conjugated double bond systems and oligomers. Viscosity increases as hydroperoxides initiate radical polymerization.

  • Action: Discard. The sample purity is likely compromised beyond repurification. The biological activity (CB2 agonism) will be skewed by the presence of oxidation byproducts which may not bind to CB2 but could interact with other targets.

Q2: I see a new peak in my GC-MS at a slightly later retention time (+0.5 min). What is it?

Diagnosis:


-Caryophyllene Oxide (BCPO).12
  • Mechanism: BCPO is the most thermodynamically stable oxidation product. It typically elutes just after BCP on non-polar columns (e.g., DB-5, HP-5) due to the increased polarity of the epoxide oxygen.

  • Verification: Check for the diagnostic mass fragment m/z 79 (base peak) and m/z 41 in the mass spectrum.

Q3: I see a new peak earlier than BCP or co-eluting. The mass spectrum matches BCP (MW 204).

Diagnosis: Acid-Catalyzed Isomerization (Clovene/Isoclovene).

  • Mechanism: You likely used glassware cleaned with acid (e.g., chromic acid) or stored the sample in a solvent that became slightly acidic (like aged chloroform). The BCP skeleton rearranged.

  • Action: Ensure all glassware is base-washed or silanized. Use HPLC-grade non-halogenated solvents (e.g., Hexane) for storage.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two distinct degradation risks: Oxidative (Air/Heat) and Rearrangement (Acid).

BCP_Degradationcluster_OxidationPathway A: Autoxidation (Air/Heat)cluster_AcidPathway B: Acid-Catalyzed RearrangementBCPβ-Caryophyllene(Strained Cyclobutane)HydroperoxideAllylic Hydroperoxides(Unstable Intermediates)BCP->Hydroperoxide+ O2, Heat, UVCloveneClovene(Tricyclic)BCP->Clovene+ H+ (Acidic Surface)IsocloveneIsocloveneBCP->Isoclovene+ H+ (Rearrangement)BCPOβ-Caryophyllene Oxide(BCPO)Hydroperoxide->BCPODecomposition

Caption: Figure 1. Divergent degradation pathways of BCP. Pathway A (Red) is driven by oxygen/heat. Pathway B (Yellow) is driven by acidity.

Module 4: Validated Protocols

Protocol A: Inert Aliquoting System

Use this protocol upon receipt of a new bulk standard.

  • Preparation: Pre-chill amber glass vials (2 mL or 4 mL) with PTFE-lined caps to -20°C.

  • Purge: Direct a gentle stream of Argon gas into the empty vial for 10 seconds to displace air.

  • Transfer: Using a glass pipette (never plastic tips, which can leach plasticizers into terpenes), transfer the specific volume of BCP.

  • Overlay: Direct Argon stream over the liquid surface (do not bubble through) for 5 seconds.

  • Seal & Store: Immediately cap. Wrap the cap junction with Parafilm to prevent gas exchange. Store at -20°C.

Protocol B: Storage Workflow Logic

Storage_WorkflowStartReceive BCP StandardCheckCheck Seal & Appearance(Clear/Colorless?)Start->CheckDecisionIntended Use Duration?Check->DecisionShortTerm< 1 WeekDecision->ShortTermImmediateLongTerm> 1 WeekDecision->LongTermStockFridgeStore at 4°CDark, Amber VialShortTerm->FridgeAliquotAliquot under Argon(Protocol A)LongTerm->AliquotFreezerStore at -20°CAvoid Freeze-ThawAliquot->Freezer

Caption: Figure 2. Decision tree for storage conditions based on experimental timeline.

References

  • Sköld, M., Karlberg, A. T., Matura, M., & Börje, A. (2006). The fragrance chemical beta-caryophyllene-air oxidation and skin sensitization. Food and Chemical Toxicology.

  • Nguyen, H. D., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Journal of Applied Research on Medicinal and Aromatic Plants.

  • Fidyt, K., et al. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties.[1][3] Cancer Medicine.

  • Collado, I. G., et al. (1998). Acid-catalysed rearrangement of caryophyllene oxide. Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich Technical Bulletin. Preservation of Moisture-Sensitive Chemical Reagents.

Validation & Comparative

Comparative Guide: 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane vs. Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (Aryl-BCP) as a saturated bioisostere for traditional biaryl arenes, specifically 3-fluorobiphenyl .

In modern drug discovery, "escaping Flatland" (increasing Fsp³ character) is a critical strategy to improve clinical success rates. The BCP (bicyclo[1.1.1]pentane) motif serves as a high-fidelity spacer that mimics the linear geometry of a benzene ring while significantly altering physicochemical properties.[1]

Key Findings:

  • LogP Shift: Substitution of a phenyl ring with a BCP core typically lowers LogP by 1.0 – 1.5 units , reducing lipophilicity.

  • Solubility: The BCP scaffold disrupts planar

    
    -stacking, leading to a 10-fold to 50-fold increase  in aqueous solubility compared to the biaryl analog.
    
  • Metabolic Stability: The bridgehead carbons of BCP are metabolically robust, often showing superior half-life (

    
    ) in microsomal stability assays compared to electron-rich arenes.
    

Structural & Physicochemical Comparison

The following analysis compares the Aryl-BCP scaffold against its direct aromatic analog, 3-Fluorobiphenyl .

The Bioisosteric Rationale

The BCP unit is a "linear" spacer. The distance between the bridgehead carbons (1.85 Å) is shorter than the para-phenyl distance (2.79 Å), but the exit vectors (180°) are identical. This allows the BCP group to position the 3-fluorophenyl substituent in the same region of a binding pocket as a biphenyl system, but with a distinct hydrodynamic volume and electronic profile.

Quantitative Property Analysis
PropertyAryl-BCP Analog (1-(3-F-Ph)-BCP)Biaryl Analog (3-Fluorobiphenyl)Impact on Drug Design
LogP (Lipophilicity) ~ 3.0 - 3.5 ~ 4.3 - 4.8 Lower LogP reduces non-specific binding and improves oral bioavailability.
Aqueous Solubility High (>100 µM) Low (<10 µM) Disruption of crystal lattice energy via 3D character improves dissolution.
Fsp³ Fraction High Low (0) Higher Fsp³ correlates with reduced clinical attrition.
Geometry Linear (180°), 3D rodPlanar (180°), 2D sheetBCP avoids "flat" molecular stacking, improving solubility.
Metabolic Liability Low (Bridgehead C-H)High (Aromatic hydroxylation)BCP resists CYP450 oxidation better than electron-rich phenyl rings.

Data derived from general trends in BCP bioisosterism (Stepan et al., J. Med. Chem. 2012; Mykhailiuk, Chem. Eur. J. 2014).

Mechanistic Diagram: The "LogP Shift"

The reduction in LogP is driven by the "fat" nature of the BCP cage compared to the flat benzene ring. The BCP cage does not support the ordered water structure (hydrophobic effect) in the same way a planar aromatic ring does, and it lacks the ability to engage in


-

stacking, which drives the aggregation and lipophilicity of biaryls.

Bioisostere_Comparison Biaryl Biaryl Scaffold (3-Fluorobiphenyl) BCP Aryl-BCP Scaffold (1-(3-F-Ph)-BCP) Biaryl->BCP Bioisosteric Replacement (Stephens-Castro / Negishi) Properties_Biaryl High LogP (>4.0) Low Solubility Metabolic Hotspots Biaryl->Properties_Biaryl Planar Geometry Properties_BCP Reduced LogP (~3.0) High Solubility Metabolic Stability BCP->Properties_BCP sp3 Rich (3D) Outcome Improved Drug-Like Properties (QED) Properties_Biaryl->Outcome High Attrition Risk Properties_BCP->Outcome Lead Optimization

Figure 1: Comparative flow of physicochemical properties between Biaryl and Aryl-BCP scaffolds. The transition to BCP (Green) improves solubility and metabolic stability.

Experimental Protocols

To validate the LogP and solubility advantages of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, the following experimental workflows are recommended.

Synthesis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Note: This synthesis utilizes [1.1.1]propellane, a strained precursor.

Reagents:

  • [1.1.1]Propellane (approx.[2][3] 0.5 M in ether/pentane)

  • 3-Fluorophenylmagnesium bromide (Grignard reagent)

  • Silver Nitrate (AgNO₃) or Alkyl Halide (if quenching)

Protocol (Grignard Addition):

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Propellane Addition: Charge the flask with the [1.1.1]propellane solution at -78°C.

  • Grignard Addition: Add 3-Fluorophenylmagnesium bromide (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. This forms the intermediate BCP-Grignard species.[2]

  • Quench: Quench with dilute HCl (to yield the hydro-species) or an electrophile (e.g., Iodine, then functionalize further).

  • Purification: Extract with pentane, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

High-Throughput LogP Determination (ChromLogP)

Traditional shake-flask methods are low-throughput. The industry standard for comparing bioisosteres is Chromatographic Hydrophobicity Index (CHI) LogP .

Principle: Retention time on a C18 column correlates linearly with LogP.

Workflow Diagram:

LogP_Protocol Sample Sample Prep 10mM DMSO Stock HPLC Fast Gradient HPLC Column: C18 Reverse Phase pH 7.4 Buffer / MeOH Sample->HPLC Standards Calibration Standards (Theophylline to Triphenylene) Standards->HPLC Detection UV/MS Detection Measure Retention Time (tR) HPLC->Detection Calculation Calculate CHI & LogP LogP = 0.054(CHI) + 1.46 Detection->Calculation

Figure 2: Workflow for chromatographic determination of LogP (ChromLogP).

Step-by-Step Protocol:

  • Calibration: Prepare a mixture of 10 standard compounds with known LogP values (range -0.5 to 5.5).

  • Sample Prep: Dissolve 1-(3-Fluorophenyl)BCP and 3-Fluorobiphenyl in DMSO (10 mM). Dilute to 100 µM in 50:50 MeOH:Water.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0% to 100% B over 3.5 minutes.

  • Analysis: Inject 2 µL. Record retention time (

    
    ).
    
  • Calculation: Plot

    
     of standards vs. known CHI values. Interpolate the sample CHI and convert to LogP using the equation: 
    
    
    
    .

References

  • Stepan, A. F., et al. (2012).[4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.

  • Mykhailiuk, P. K. (2014). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 20(17), 4942–4947.

  • Denisenko, A., et al. (2021). "Practical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 86(15), 10006–10014.

  • Bunker, K. D., et al. (2020). "Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Physicochemical Characterization." MedChemComm, 11, 123-129. (General reference for BCP physicochemical properties).

Sources

Permeability Profiling of 3-Fluorophenyl BCP Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Permeability data for 3-fluorophenyl BCP analogs Content Type: Publish Comparison Guides

Executive Summary

In modern medicinal chemistry, the replacement of planar aromatic rings with saturated, three-dimensional bioisosteres is a validated strategy to improve physicochemical properties without compromising potency. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted phenyl rings.[1][2]

This guide focuses on a specific high-value application: the bioisosteric replacement of 3-fluorophenyl and 4-fluorophenyl moieties with BCP analogs . While fluorine substitution on phenyl rings is a classic tactic to block metabolism and modulate pKa, it often incurs a lipophilicity penalty (increasing LogP). BCP analogs offer a "best of both worlds" solution: they maintain the crucial exit vectors of the phenyl ring while significantly enhancing solubility , metabolic stability , and—counterintuitively for a saturated system—membrane permeability .

Part 1: Comparative Analysis – Phenyl vs. BCP Bioisosteres[1]

The following data synthesizes key industry case studies (Pfizer, GSK, and Enamine/Mykhailiuk) comparing fluorinated phenyl rings against their BCP counterparts.

Table 1: Physicochemical Performance Matrix

Data aggregated from Stepan et al. (J. Med. Chem.) and Measom et al. (ACS Med. Chem. Lett.)

FeatureParent: 3/4-Fluorophenyl Analog: BCP / F-BCP Impact on Drugability
Geometry Planar (2D)3D Rigid Spacer"Escape from Flatland": Increases solubility by disrupting crystal lattice packing.
Exit Vector 180° (para)180° (linear)Perfect Mimicry: Preserves ligand-receptor binding geometry.
Lipophilicity (LogD) High (e.g., >5.[3]0)Moderate (e.g., ~3.0 - 4.0)Optimization: F-BCP analogs often show

LogP of -1.0 to -2.0 vs. F-Phenyl.
Solubility Often Low (<10 µM)High (>100 µM)Critical Driver: Solubility improvements often drive the effective permeability gains.
Permeability (

)
Variable (e.g., ~200 nm/s)Enhanced (e.g., >700 nm/s) Key Finding: BCPs maintain or improve passive diffusion despite lower lipophilicity.
Metabolic Stability P450 susceptible (oxidation)High StabilitySafety: BCP bridgehead hydrogens are chemically inert; Fluorine on bridge (F-BCP) further blocks metabolism.
Part 2: Critical Case Studies & Data
Case Study A: The "Stepan" Series (

-Secretase Inhibitor)

In the landmark study by Stepan et al. (Pfizer), a lipophilic 4-fluorophenyl ring in the BMS-708,163 scaffold was replaced with a BCP moiety.

  • Challenge: The parent fluorophenyl compound suffered from poor aqueous solubility, limiting oral bioavailability.

  • BCP Solution: The BCP analog maintained potency (Notch sparing) but revolutionized the physicochemical profile.

  • Permeability Mechanism: While lipophilicity (LogD) decreased, the passive permeability (

    
    ) improved . This is attributed to the "solvation penalty" reduction. The 3D BCP scaffold is less efficiently solvated by water than the flat phenyl ring, making the desolvation energy cost for entering the membrane lower.
    
Case Study B: The "Measom" Series (LpPLA2 Inhibitor / Darapladib)

Measom et al. (GSK) provided precise quantitative data comparing a phenyl-based inhibitor to its BCP analog.

  • Compound 1 (Parent - Phenyl):

    • Artificial Membrane Permeability (AMP): 203 nm/s [1]

    • Kinetic Solubility: 8 µM

  • Compound 11 (Analog - BCP):

    • Artificial Membrane Permeability (AMP): 705 nm/s [1]

    • Kinetic Solubility: 74 µM[3]

  • Result: A 3.5x increase in permeability and a 9-fold increase in solubility .[3] This definitively proves that BCPs can drive permeability improvements in large, lipophilic drug candidates.

Case Study C: F-BCP as a Direct 3-Fluorophenyl Mimic

Recent work by Mykhailiuk et al. introduced fluorinated BCPs (F-BCPs) , where a fluorine atom is attached to the bridgehead carbon.

  • Comparison: 3-Fluorophenyl vs. 1-Fluoro-bicyclo[1.1.1]pentane.

  • Data: In a Flurbiprofen analog study, replacing the fluorophenyl ring with F-BCP reduced ClogP from 5.4 to 3.3 while maintaining anti-inflammatory activity.

  • Permeability Implication: The drastic reduction in lipophilicity (2 orders of magnitude) moves the compound into a more favorable "drug-like" space (LipE improvement), preventing the non-specific binding often seen with fluorophenyl rings.

Part 3: Experimental Protocol for Permeability Profiling
Protocol: High-Throughput PAMPA for BCP Analogs

Objective: Determine the passive permeability (


) of BCP analogs compared to phenyl parents.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Membrane Solution: 1% (w/v) Lecithin in n-dodecane (Mimics GIT lipids).

  • Buffer: PBS (pH 7.4) with 5% DMSO (to aid solubility of lipophilic BCPs).

Workflow Steps:

  • Membrane Preparation (Critical):

    • Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the PVDF filter of the donor plate.

    • Expert Tip: Avoid touching the pipette tip to the membrane. Allow 5 minutes for the solvent to impregnate the filter before adding buffer.

  • Compound Preparation:

    • Prepare 10 mM stocks of BCP analogs in DMSO.

    • Dilute to 500 µM in PBS (pH 7.4). Ensure final DMSO concentration is <5%.

  • Assembly:

    • Acceptor Wells: Add 300 µL of blank PBS buffer.

    • Donor Wells: Add 200 µL of the diluted compound solution.

    • Self-Validation: Include a High Permeability Control (e.g., Verapamil) and Low Permeability Control (e.g., Ranitidine) on every plate.

  • Incubation:

    • Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber.

    • Note: BCPs are stable, but seal the plate tightly to prevent evaporation of the dodecane layer.

  • Analysis:

    • Quantify donor and acceptor concentrations using LC-MS/MS (preferred over UV due to lack of chromophores in some BCP scaffolds).

    • Calculate

      
       using the standard equation:
      
      
      
      
Visualization: BCP Screening Workflow

BCP_Screening_Cascade Synthesis Synthesis of BCP Analog QC Quality Control (NMR/LCMS) Synthesis->QC Solubility Kinetic Solubility (PBS pH 7.4) QC->Solubility PAMPA PAMPA Assay (Passive Permeability) Solubility->PAMPA If Sol > 10µM PAMPA->Synthesis Low Perm (Optimize Lipophilicity) Caco2 Caco-2 Assay (Efflux Assessment) PAMPA->Caco2 If Papp > 100 nm/s Decision Select Lead Candidate Caco2->Decision High Perm / Low Efflux

Caption: Figure 1. Optimized screening cascade for BCP bioisosteres. Solubility testing precedes permeability to rule out precipitation artifacts.

Part 4: Mechanistic Deep Dive

Why does replacing a 3-fluorophenyl ring with a BCP analog often improve permeability?

  • Shape & Solvation: The phenyl ring is flat (2D) and allows efficient packing of water molecules above and below the plane. Stripping these water molecules off (desolvation) to enter the lipid membrane costs energy. The BCP "cage" is spherical (3D) and disrupts this water network, lowering the desolvation penalty.

  • Solubility-Permeability Interplay: As seen in the Measom data (Case Study B), the BCP analog was 9x more soluble. In passive diffusion, the concentration gradient (

    
    ) drives transport. Higher solubility allows a higher effective concentration at the membrane surface, increasing the flux (
    
    
    
    ) even if the intrinsic permeability coefficient (
    
    
    ) is similar.
    
    
  • Metabolic Blocking: 3-fluorophenyl rings are often used to block metabolic "soft spots." F-BCP analogs achieve this sterically and electronically without the high lipophilicity associated with adding halogens to aromatic rings.

References
  • Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Measom, N. D., et al. (2016).[4] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.

  • Mykhailiuk, P. K. (2021). "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition.

  • Denk, T., et al. (2023). "Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring." Chemistry – A European Journal.

Sources

A Comparative In Vitro Toxicity Assessment of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel chemical scaffolds that enhance drug-like properties while minimizing off-target toxicity is paramount. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a promising bioisostere for the commonly employed phenyl ring, offering a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide provides a comparative in vitro toxicity assessment of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane against a hypothetical structural analog, 1-(3,4-difluorophenyl)alkane (Compound X) , to elucidate the potential safety advantages of replacing a fluorinated aromatic ring with a BCP core.

The rationale for this investigation is grounded in the understanding that while aromatic rings are ubiquitous in pharmaceuticals, they can be liabilities for metabolic instability and potential toxicity.[3] Fluorination, a common strategy to mitigate metabolic hotspots, can sometimes introduce its own set of toxicity concerns.[4][5] Therefore, a head-to-head comparison using a standardized battery of in vitro toxicity assays is essential to de-risk the BCP-containing lead candidate early in the drug discovery pipeline.[6][7]

This guide will detail the experimental protocols for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, presenting hypothetical data to illustrate the expected outcomes and aid in the interpretation of results.

General Cytotoxicity Assessment: Cell Viability in the Presence of the Test Compounds

A fundamental first step in any toxicity screening cascade is to determine the concentration at which a compound elicits a cytotoxic response in a general human cell line. Here, we utilize two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[8][9]

MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on the activity of mitochondrial dehydrogenases.[10] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of metabolically active cells.

  • Cell Seeding: Seed HEK293 (human embryonic kidney) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and Compound X in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the amount of LDH released from the cytosol of damaged cells into the culture medium.[11] It serves as a reliable indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

Comparative Cytotoxicity Data
CompoundAssayEndpointResult
1-(3-Fluorophenyl)bicyclo[1.1.1]pentaneMTTIC₅₀> 100 µM
Compound XMTTIC₅₀35 µM
1-(3-Fluorophenyl)bicyclo[1.1.1]pentaneLDHEC₅₀> 100 µM
Compound XLDHEC₅₀42 µM

Interpretation: The hypothetical data suggests that 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane exhibits significantly lower cytotoxicity compared to its fluorophenyl counterpart, Compound X. The high IC₅₀ and EC₅₀ values indicate that the BCP-containing molecule does not impair metabolic activity or compromise membrane integrity at concentrations up to 100 µM, a favorable outcome in early safety screening.

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.[12] A standard in vitro genotoxicity battery includes the bacterial reverse mutation (Ames) test and the in vitro micronucleus assay.[13][14]

Ames Test for Mutagenicity

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[12] The assay detects the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Bacterial Strains: Utilize S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction from rat liver).

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, if applicable, the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay for Chromosomal Damage

The in vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[15] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

  • Cell Culture: Use human peripheral blood lymphocytes or a suitable mammalian cell line like CHO-K1.

  • Compound Treatment: Expose the cells to the test compounds at a range of concentrations for a short duration (e.g., 4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

Comparative Genotoxicity Data
CompoundAmes Test (with/without S9)In Vitro Micronucleus Assay
1-(3-Fluorophenyl)bicyclo[1.1.1]pentaneNegativeNegative
Compound XNegativePositive (with S9 activation)

Interpretation: In this hypothetical scenario, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is non-genotoxic in both assays. In contrast, Compound X, while negative in the Ames test, induces micronucleus formation in the presence of metabolic activation. This suggests that a metabolite of Compound X may be responsible for chromosomal damage. This is a significant finding, as it highlights a potential safety liability for the fluorophenyl-containing compound that is absent in its BCP counterpart.

Hepatotoxicity Assessment: Evaluating the Potential for Drug-Induced Liver Injury

Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[16][17][18] In vitro hepatotoxicity assays using human liver cell models provide an early indication of a compound's potential to cause liver damage.

Hepatotoxicity in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity screening due to its human origin and expression of some drug-metabolizing enzymes.[16][19]

  • Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat them with a range of concentrations of the test compounds for 48 hours.

  • Multiplexed Assay: Utilize a multiplexed assay to simultaneously measure multiple indicators of hepatotoxicity from the same well, such as:

    • Cell Viability: Using a fluorescent live/dead cell stain.

    • Reactive Oxygen Species (ROS) Generation: Using a fluorescent probe like DCFH-DA.

    • Mitochondrial Membrane Potential: Using a fluorescent dye like TMRM.

  • High-Content Imaging: Acquire and analyze images using a high-content imaging system to quantify the different toxicity endpoints.

Comparative Hepatotoxicity Data
CompoundCell Viability (EC₅₀)ROS Generation (EC₅₀)Mitochondrial Dysfunction (EC₅₀)
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane> 50 µM> 50 µM> 50 µM
Compound X25 µM15 µM18 µM

Interpretation: The hypothetical data indicates that 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane has a much lower potential for hepatotoxicity compared to Compound X. The latter induces a decrease in cell viability, an increase in ROS production, and mitochondrial dysfunction at significantly lower concentrations, suggesting multiple mechanisms of liver cell injury. The improved metabolic stability often associated with the BCP scaffold may contribute to the reduced hepatotoxicity of the BCP-containing compound.[20]

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[21][22][23] Therefore, screening for hERG channel inhibition is a critical step in the safety assessment of new drug candidates.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a high-throughput method for directly measuring the effect of compounds on the hERG channel expressed in a stable cell line (e.g., HEK-293).[22][24]

  • Cell Preparation: Use a HEK-293 cell line stably expressing the hERG channel.

  • Automated Patch-Clamp: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch or SyncroPatch).

  • Compound Application: Apply a range of concentrations of the test compounds to the cells and record the hERG tail current.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

Comparative Cardiotoxicity Data
CompoundhERG Inhibition IC₅₀
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane> 30 µM
Compound X5 µM

Interpretation: The hypothetical results show that 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane has a significantly lower potential for hERG channel inhibition compared to Compound X. An IC₅₀ value greater than 30 µM is generally considered a low risk for hERG-related cardiotoxicity, while an IC₅₀ of 5 µM for Compound X would be a cause for concern and would likely trigger further investigation.

Visualizing the Workflows

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Genotoxicity Genotoxicity Assessment cluster_Hepatotoxicity Hepatotoxicity Assessment cluster_Cardiotoxicity Cardiotoxicity Assessment MTT MTT Assay LDH LDH Release Assay HEK293 HEK293 Cells HEK293->MTT HEK293->LDH Ames Ames Test Micronucleus In Vitro Micronucleus Assay Bacteria S. typhimurium Bacteria->Ames CHO CHO-K1 Cells CHO->Micronucleus HepG2_assay Multiplexed Assay HepG2 HepG2 Cells HepG2->HepG2_assay hERG hERG Patch-Clamp hERG_cells hERG-HEK293 Cells hERG_cells->hERG Test_Compound 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane vs. Compound X Test_Compound->HEK293 Treat Test_Compound->Bacteria Expose Test_Compound->CHO Treat Test_Compound->HepG2 Treat Test_Compound->hERG_cells Apply

Sources

A Comparative Crystallographic Guide to 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane: Structural Analysis and Bioisosteric Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading three-dimensional, saturated bioisostere for the para-substituted phenyl ring, offering a pathway to "escape from flatland" and improve properties such as solubility and metabolic stability.[1][2] This guide provides an in-depth analysis of the crystal structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, a key derivative for understanding the nuanced effects of fluorine substitution on this valuable scaffold.

This publication will navigate through the essential experimental protocols for single-crystal X-ray diffraction (SC-XRD), present a comparative analysis of its structural parameters against relevant BCP analogues, and explore the critical role of the 3-fluoro substituent in dictating crystal packing and intermolecular interactions.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Drug Design

The BCP moiety is a highly strained yet remarkably stable hydrocarbon (C₅H₈) that acts as a rigid, linear spacer.[3][4] Its bridgehead-to-bridgehead distance of approximately 1.85 Å allows it to mimic the geometry of a 1,4-disubstituted benzene ring (diagonal distance of ~2.8 Å) while introducing a significant degree of sp³ character.[1] This structural mimicry enables BCP-containing molecules to retain biological activity while often benefiting from improved drug-like properties, including enhanced solubility and reduced non-specific binding.[2] The introduction of a fluorine atom, a common strategy in drug design to modulate electronics and metabolic stability, onto the phenyl ring of a BCP derivative warrants detailed structural investigation to understand its stereoelectronic impact.

Experimental Workflow: From Crystal to Structure

The determination of a molecule's crystal structure is a systematic process that demands precision at every stage. The following protocol outlines the self-validating workflow for the crystallographic analysis of small organic molecules like 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

Detailed Experimental Protocol

Objective: To obtain publication-quality single-crystal X-ray diffraction data and solve the three-dimensional structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

Materials & Equipment:

  • Crystals of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane (ideally 0.1-0.3 mm in each dimension)

  • Solvents for crystallization (e.g., methanol, ethanol, acetone, hexane)

  • Microscope with polarizing filters

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX series) with a Mo or Cu X-ray source

  • Cryostream cooling system

  • Data processing and structure solution software (e.g., SHELX, Olex2)

Methodology:

  • Crystal Growth & Selection (The Foundation):

    • Rationale: The quality of the final structure is fundamentally dependent on the quality of the initial crystal. Slow evaporation of a saturated solution is a common and effective method for growing high-quality single crystals.

    • Procedure:

      • Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., slow evaporation from a methanol/water mixture).

      • Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

      • Under a polarized light microscope, select a single, well-formed crystal that exhibits sharp extinctions, indicating good crystallinity.

      • Mount the selected crystal on a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

  • Data Collection (The Measurement):

    • Rationale: Collecting data at low temperatures (typically 100 K) minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

    • Procedure:

      • Mount the crystal on the diffractometer goniometer and flash-cool it to 100 K in a stream of nitrogen gas.

      • Center the crystal in the X-ray beam.

      • Perform an initial set of scans to determine the unit cell parameters and Bravais lattice.

      • Based on the unit cell, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

      • Execute the full data collection, typically involving a series of omega (ω) and phi (φ) scans to cover the reciprocal space.

  • Data Reduction and Structure Solution (The Puzzle):

    • Rationale: The raw diffraction images must be processed to extract the intensities of each reflection, which are then used to solve the phase problem and generate an initial electron density map.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

      • Apply corrections for Lorentz factor, polarization, and absorption.

      • Determine the space group from systematic absences in the data.

      • Solve the structure using direct methods or dual-space recycling algorithms (common for small molecules). This will provide an initial model of the molecule's atoms.

  • Structure Refinement (The Refinement):

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

    • Procedure:

      • Perform iterative cycles of least-squares refinement, adjusting atomic positions and anisotropic displacement parameters.

      • Locate hydrogen atoms from the difference Fourier map and refine their positions.

      • The refinement is complete when the model converges, indicated by a low R-factor (R1 < 5% is desirable) and a goodness-of-fit (GooF) value close to 1.0.

Visualizing the Workflow

The logical progression of single-crystal X-ray crystallography can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization Purified Sample selection Crystal Selection crystallization->selection Single Crystals mounting Mounting & Cryo-cooling selection->mounting data_collection X-ray Data Collection mounting->data_collection reduction Data Reduction & Integration data_collection->reduction Diffraction Images solution Structure Solution (Phasing) reduction->solution Reflection Data refinement Model Refinement solution->refinement Initial Model validation Structure Validation (CIF) refinement->validation Refined Structure analysis Structural Analysis validation->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Structural Analysis

To fully appreciate the structural characteristics of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, it is essential to compare its crystallographic parameters with those of related BCP analogues. While the specific crystal structure for the title compound is not publicly available as of this guide's publication, we present a realistic, hypothetical dataset based on known BCP structures for didactic purposes. This is compared against the experimentally determined structure of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[5]

Crystallographic Data Summary
Parameter1-(3-Fluorophenyl)BCP (Hypothetical)3-((Benzyloxy)carbonyl)BCP-1-carboxylic acid[5]
Formula C₁₁H₁₁FC₁₅H₁₆O₄
Formula Weight 174.20260.28
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a / Å 6.1510.8521(2)
b / Å 10.505.3853(1)
c / Å 14.2021.9067(4)
α / ° 9090
β / ° 105.597.436(1)
γ / ° 9090
Volume / ų 882.51271.14(4)
Z 44
Calculated Density / g cm⁻³ 1.311.36
Key Intramolecular Distances and Angles

The geometry of the BCP cage is remarkably consistent across different derivatives. The key parameter is the inter-bridgehead distance (C1···C3), which defines the length of the molecular rod.

Structural Feature1-(3-Fluorophenyl)BCP (Expected)3-((Benzyloxy)carbonyl)BCP-1-carboxylic acid[5]
C1-C3 (Inter-bridgehead) / Å ~1.85Not directly reported, but typically ~1.85 Å
C(bridgehead)-C(bridge) / Å ~1.551.557 (avg)
C(bridgehead)-C(substituent) / Å ~1.491.488

The consistency of the BCP core geometry underscores its utility as a rigid scaffold, where the primary structural variations arise from the nature and interactions of the substituents at the bridgehead positions.

The Influence of the 3-Fluoro Substituent on Crystal Packing

The substitution of hydrogen with fluorine can dramatically alter the intermolecular interactions within a crystal lattice, thereby influencing the material's physical properties.

Intermolecular Interactions

In the hypothetical structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, several types of non-covalent interactions are expected to govern the crystal packing:

  • C-H···π Interactions: The electron-rich phenyl ring can interact with C-H bonds from the BCP cages of neighboring molecules.

  • C-H···F Interactions: The organic fluorine atom is a weak hydrogen bond acceptor, and short C-H···F contacts are likely to be present, influencing the orientation of molecules.

  • π···π Stacking: While the BCP cage prevents traditional co-planar π-stacking, offset or edge-to-face interactions between the fluorophenyl rings of adjacent molecules are possible. The fluorine substituent can modulate the quadrupole moment of the aromatic ring, affecting the strength and geometry of these interactions.

In contrast, the crystal structure of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is dominated by strong O-H···O hydrogen bonds , which lead to the formation of head-to-head carboxylic acid dimers.[5] This powerful interaction is the primary synthon dictating the packing arrangement.

Comparative Packing Analysis

The logical flow of comparing these structures involves identifying the dominant intermolecular forces and understanding how they direct the supramolecular assembly.

comparison_logic start Analyze Crystal Structures of BCP Analogues sub_a 1-(3-Fluorophenyl)BCP (Hypothetical) start->sub_a sub_b BCP-Carboxylic Acid Derivative (Experimental) start->sub_b interactions_a Identify Dominant Interactions: - C-H···π - C-H···F - Weak π-stacking sub_a->interactions_a interactions_b Identify Dominant Interactions: - Strong O-H···O H-Bonds - C-H···O contacts sub_b->interactions_b packing_a Resulting Packing: Driven by weaker, diffuse forces. Potential for polymorphism. interactions_a->packing_a packing_b Resulting Packing: Driven by strong, directional H-bonds. Forms robust dimer synthons. interactions_b->packing_b conclusion Conclusion: Substituent identity (Fluorophenyl vs. Carboxyl) dictates the primary supramolecular synthons and overall crystal architecture. packing_a->conclusion packing_b->conclusion

Caption: Logical flow for comparative structural analysis of BCP derivatives.

The presence of the 3-fluoro substituent introduces subtle yet significant changes. It withdraws electron density from the phenyl ring, potentially weakening C-H···π interactions while introducing the possibility of C-H···F contacts. This contrasts sharply with analogues bearing strong hydrogen bond donors or acceptors, where packing is more predictable. The analysis of these weak interactions is crucial for understanding and engineering the solid-state properties of BCP-containing drug candidates.

Conclusion and Future Directions

The crystallographic analysis of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, contextualized through comparison with other derivatives, highlights the BCP core's structural integrity and the profound influence of its substituents on solid-state architecture. The 3-fluoro group introduces a complex interplay of weak intermolecular forces that are fundamentally different from the strong, directional interactions seen in carboxylic acid analogues.

For drug development professionals, this understanding is critical. The ability to predict and control crystal packing through subtle substituent changes can directly impact a drug candidate's stability, solubility, and bioavailability. Further systematic crystallographic studies of variously substituted phenyl-BCP derivatives are necessary to build a comprehensive library of structure-property relationships, enabling the rational design of next-generation therapeutics that effectively leverage the unique advantages of this three-dimensional scaffold.

References

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Irfan, M., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2025, M2075. [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. [Link]

  • PubChem. Bicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Compound Summary for CID 11297945. [Link]

  • PubChem. 1-Iodobicyclo[1.1.1]pentane. PubChem Compound Summary for CID 14967479. [Link]

  • Bull, J. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2488-2492. [Link]

  • Kaszynski, P., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7164-7168. [Link]

  • Hossain, M. A., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • PubChem. 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid. PubChem Compound Summary for CID 137945255. [Link]

  • Wikipedia. (2023). Bicyclo(1.1.1)pentane. Wikipedia. [Link]

  • Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. [Link]

  • Wikimedia Commons. (2023). File:Bicyclo-1.1.1-pentane-based-on-UGIQIK-3D-bs-17.png. [Link]

  • PubChem. Bicyclo(1.1.1)pentane. PubChem Compound Summary for CID 136153. [Link]

  • Michl, J., et al. (2019). Bridge-Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. The Journal of Organic Chemistry, 84(5), 2448-2461. [Link]

  • Bräse, S., et al. (2022). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Safety Operating Guide

Navigating the Frontier: A Comprehensive Safety and Handling Guide for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of the bicyclo[1.1.1]pentane (BCP) motif as a bioisostere for phenyl rings in medicinal chemistry necessitates a thorough understanding of the safe handling of its derivatives.[1][2][3][4][5][6][7][8] This guide provides essential, immediate safety and logistical information for the handling of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, a compound at the forefront of this innovative chemical space. As Senior Application Scientists, our goal is to empower your research with field-proven insights, ensuring both scientific integrity and personal safety.

Understanding the Hazard Landscape

  • Fluorinated Aromatic Compounds: The presence of a fluorophenyl group suggests potential hazards associated with fluorinated organic compounds. These can range from skin and eye irritation to more significant systemic effects upon absorption or inhalation.[9] Compounds containing carbon-fluorine bonds can be persistent, warranting careful handling to prevent environmental release.[10][11]

  • Bicyclo[1.1.1]pentane Core: The BCP core is a strained ring system. While this strain is key to its desirable properties as a phenyl ring bioisostere, it can also imply a higher reactivity under certain conditions compared to unstrained alkanes. The parent compound, pentane, is a highly flammable liquid and vapor, and can cause drowsiness or dizziness.[12][13]

Based on this analysis, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane should be treated as a potentially flammable, irritant, and harmful substance. A cautious approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure during the handling of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption. Double-gloving is recommended.
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes and aerosols.
Body Flame-resistant lab coatTo protect against splashes and potential ignition sources.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of vapors or aerosols.
Hand Protection: The Critical Barrier

Given the aromatic and fluorinated nature of the compound, standard latex gloves are insufficient.

  • Recommended Materials: Nitrile gloves offer good resistance to a range of chemicals. For extended operations or when handling larger quantities, more robust options like neoprene or butyl rubber gloves should be considered.[9][14]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For enhanced protection, particularly during transfers or purification, wearing two pairs of nitrile gloves is a prudent measure.

Eye and Face Protection: Shielding from Splashes

The potential for splashes and aerosols necessitates robust eye protection.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as solvent extraction or chromatography, chemical splash goggles provide a more complete seal around the eyes.

Body Protection: Guarding Against Contamination

A flame-resistant lab coat is essential due to the potential flammability of the compound, inferred from the properties of pentane.[12][13] The lab coat should be kept clean and regularly laundered separately from personal clothing.

Respiratory Protection: The Importance of Ventilation

All handling of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane should be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

prep Preparation & PPE Donning handling Handling in Fume Hood prep->handling Proceed to designated work area storage Secure Storage handling->storage Store in a cool, dry, well-ventilated area decon Decontamination handling->decon Clean work surfaces disposal Waste Disposal decon->disposal Segregate waste removal PPE Doffing disposal->removal After completing all tasks

Caption: Workflow for Safe Handling of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents. Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or solutions within the fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids.

  • Running Reactions: If the compound is used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Work-up and Purification: Perform all extractions, filtrations, and chromatographic purifications within the fume hood.

  • Storage: Store 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13]

Decontamination and Disposal

Proper decontamination and waste disposal are critical to prevent contamination and ensure environmental responsibility.

  • Decontamination: At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water.

  • Waste Segregation: Segregate waste into appropriate, clearly labeled containers:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be placed in a designated solid waste container.

    • Liquid Waste: Unused solutions and solvent washes should be collected in a designated halogenated organic waste container.

  • Disposal: All waste must be disposed of in accordance with institutional and local environmental regulations. Never dispose of this compound down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, unlocking its potential in the advancement of drug discovery and development.

References

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • fls europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters.
  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?
  • Unknown. Fluorine.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • Sigma-Aldrich. (2026, January 27). SAFETY DATA SHEET - Pentane.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Unknown. Pentane - SAFETY DATA SHEET.
  • Semantic Scholar. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • PMC - NIH. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • PubMed. (2021, January 1). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions.
  • CCS Chemistry - Chinese Chemical Society. (2025, October 15). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition.
  • ChemRxiv. Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions.
  • Macmillan Group - Princeton University. (2023, January 25). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes.
  • ACS Publications. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Thermco Products. (2014, December 23). Safety Data Sheet Pentane.
  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
  • BLDpharm. (2021, December 15). BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • PMC. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
  • CymitQuimica. (2023, March 12). Bicyclo[1.1.1]pentane-1,3-dicarboxamide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.